LY290324
描述
属性
CAS 编号 |
146554-87-2 |
|---|---|
分子式 |
C29H24Cl2N6 |
分子量 |
527.4 g/mol |
IUPAC 名称 |
7-chloro-2-[(E)-2-[3-[[7-[2-(2H-tetrazol-5-yl)ethyl]indol-1-yl]methyl]phenyl]ethenyl]quinoline;hydrochloride |
InChI |
InChI=1S/C29H23ClN6.ClH/c30-25-11-8-22-9-13-26(31-27(22)18-25)12-7-20-3-1-4-21(17-20)19-36-16-15-24-6-2-5-23(29(24)36)10-14-28-32-34-35-33-28;/h1-9,11-13,15-18H,10,14,19H2,(H,32,33,34,35);1H/b12-7+; |
InChI 键 |
RCQNGLOKKYIZCL-RRAJOLSVSA-N |
手性 SMILES |
C1=CC2=C(C(=C1)CCC3=NNN=N3)N(C=C2)CC4=CC(=CC=C4)/C=C/C5=NC6=C(C=CC(=C6)Cl)C=C5.Cl |
规范 SMILES |
C1=CC2=C(C(=C1)CCC3=NNN=N3)N(C=C2)CC4=CC(=CC=C4)C=CC5=NC6=C(C=CC(=C6)Cl)C=C5.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
5-(2-(1-(3-(2-(7-chloroquinolin-2-yl)ethenyl)benzyl)indol-7-yl)ethyl)-1H-tetrazole LY 290324 LY-290324 LY290324 |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Cysteinyl Leukotriene Receptor Antagonist Activity of LY290324
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the cysteinyl leukotriene (CysLT) receptor antagonist activity of LY290324, a potent and selective antagonist of the CysLT1 receptor. This document details its pharmacological effects, the underlying signaling pathways, and the experimental methodologies used for its characterization.
Core Concepts: Cysteinyl Leukotrienes and their Receptors
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis.[1] Their effects, which include bronchoconstriction, increased vascular permeability, and eosinophil recruitment, are mediated through specific G protein-coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[2][3] The CysLT1 receptor is the principal target for the therapeutic management of asthma.[4] this compound is a quinoline-containing compound that acts as a selective and competitive antagonist at the CysLT1 receptor.[5]
Quantitative Pharmacological Data
The antagonist potency of this compound has been quantified through various in vitro and in vivo studies. The available data is summarized in the tables below.
In Vitro Antagonist Potency
| Parameter | Agonist | Tissue/Preparation | Value | Citation |
| pA2 | Leukotriene D4 (LTD4) | Guinea Pig Trachea | 9.1 ± 0.2 | [5] |
| pA2 | Leukotriene E4 (LTE4) | Guinea Pig Trachea | 8.9 ± 0.17 | [5] |
Note: Specific Ki or IC50 values for this compound from radioligand binding assays were not available in the searched literature.
In Vivo Antagonist Efficacy
| Route of Administration | Challenge Agent | Endpoint | ED50 | Citation |
| Intravenous (i.v.) | LTD4 | Inhibition of Bronchospasm | 3.4 µg/kg | [5] |
| Oral (p.o.) | LTC4 | Inhibition of Bronchospasm | 0.30 mg/kg | [5] |
| Oral (p.o.) | LTD4 | Inhibition of Bronchospasm | 0.28 mg/kg | [5] |
| Oral (p.o.) | LTE4 | Inhibition of Bronchospasm | 0.37 mg/kg | [5] |
Signaling Pathways
This compound exerts its effects by blocking the CysLT1 receptor, a Gq protein-coupled receptor.[5] Upon activation by its endogenous ligands (LTD4, LTC4, LTE4), the CysLT1 receptor initiates a signaling cascade that leads to the physiological responses associated with asthma and allergy.
CysLT1 Receptor Signaling Pathway
The binding of a cysteinyl leukotriene to the CysLT1 receptor activates the associated Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which then phosphorylates downstream targets, culminating in cellular responses such as smooth muscle contraction and inflammation.[5]
Caption: CysLT1 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cysteinyl leukotriene receptor antagonist activity of this compound.
In Vitro Contractile Response in Guinea Pig Trachea
This assay assesses the ability of this compound to inhibit the contraction of airway smooth muscle induced by CysLTs.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10), gassed with 95% O2 and 5% CO2.
-
Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4)
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Prepare tracheal rings, typically 2-3 cartilage rings wide. The epithelium may be left intact or mechanically removed to enhance contractile responses to leukotrienes.[6]
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2.
-
Connect the rings to isometric force transducers and apply an optimal resting tension (e.g., 1 g).
-
Allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
To assess antagonist activity, pre-incubate the tracheal rings with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to a CysLT agonist (e.g., LTD4 or LTE4) in the absence and presence of this compound.
-
Record the contractile responses and analyze the data to determine the pA2 value, a measure of competitive antagonist potency.
In Vivo Bronchospasm in Ovalbumin-Sensitized Guinea Pigs
This model evaluates the efficacy of this compound in preventing or reversing allergen-induced bronchoconstriction, a hallmark of asthma.
Materials:
-
Male Hartley guinea pigs
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (adjuvant)
-
Equipment for measuring respiratory mechanics (e.g., whole-body plethysmography or direct measurement of pulmonary resistance and dynamic compliance)
-
Leukotrienes (LTC4, LTD4, LTE4) for challenge
-
This compound
Procedure:
-
Sensitization: Actively sensitize guinea pigs by intraperitoneal injection of ovalbumin mixed with aluminum hydroxide. A typical protocol involves an initial injection followed by a booster injection about 14 days later.[7]
-
Instrumentation (for direct measurement): Anesthetize the sensitized guinea pigs. Tracheostomize and cannulate the trachea for artificial ventilation. Cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring.
-
Challenge: After a stabilization period, challenge the animals with an intravenous injection of a CysLT (e.g., LTD4) or an aerosol of ovalbumin to induce bronchospasm.
-
Measurement: Monitor bronchoconstriction by measuring changes in pulmonary resistance and dynamic compliance.
-
Antagonist Administration:
-
Prophylactic effect: Administer this compound intravenously, orally, or via inhalation at various doses prior to the leukotriene or allergen challenge.
-
Reversal effect: Administer this compound after the onset of a stable bronchospasm.
-
-
Data Analysis: Calculate the dose of this compound that produces a 50% inhibition of the bronchospastic response (ED50).
Experimental Workflow for In Vivo Bronchospasm Assay
References
- 1. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CysLT1 Receptor Activation Decreases Na+/K+‐ATPase Activity via PKC‐Mediated Mechanisms in Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removal of guinea pig bronchial and tracheal epithelium potentiates the contractions to leukotrienes and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
LY290324: A Selective Cysteinyl Leukotriene 1 Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of LY290324, a potent and selective antagonist of the Cysteinyl Leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (CysLTs) are powerful inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. The CysLT1 receptor, a G-protein coupled receptor (GPCR), mediates the bronchoconstrictor and proinflammatory effects of CysLTs. This document details the pharmacological properties of this compound, including its binding affinity, functional antagonism, and in vivo efficacy, supported by quantitative data. Furthermore, it outlines detailed experimental protocols for the characterization of CysLT1 receptor antagonists and visualizes key biological pathways and experimental workflows using Graphviz diagrams.
Introduction to the Cysteinyl Leukotriene System
Cysteinyl leukotrienes, including LTC4, LTD4, and LTE4, are synthesized from arachidonic acid and play a crucial role in inflammatory responses.[1] They exert their effects by binding to specific CysLT receptors, primarily the CysLT1 and CysLT2 receptors.[2] The CysLT1 receptor is the principal mediator of the pathogenic effects of CysLTs in the airways, including smooth muscle contraction, microvascular leakage, and eosinophil recruitment.[3][4] Consequently, antagonism of the CysLT1 receptor represents a key therapeutic strategy for the management of asthma and other inflammatory conditions.[1]
This compound: A Selective CysLT1 Receptor Blocker
This compound is a quinoline-containing compound identified as a potent and selective antagonist of the CysLT1 receptor. Its chemical structure confers high affinity and specificity for the CysLT1 receptor, leading to the effective blockade of LTD4 and LTE4-mediated responses.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound, primarily from studies conducted in guinea pigs.
Table 1: In Vitro Antagonist Potency of this compound at the CysLT1 Receptor in Guinea Pig Trachea
| Agonist | This compound pA2 Value |
| LTD4 | 9.1 ± 0.2 |
| LTE4 | 8.9 ± 0.17 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, indicating the antagonist's potency.
Table 2: In Vivo Efficacy of this compound in Preventing Leukotriene-Induced Bronchoconstriction in Guinea Pigs
| Agonist | Route of Administration | ED50 |
| LTD4 | Intravenous | 3.4 µg/kg |
| LTC4 | Oral (6h post-dose) | 0.30 mg/kg |
| LTD4 | Oral (6h post-dose) | 0.28 mg/kg |
| LTE4 | Oral (6h post-dose) | 0.37 mg/kg |
The ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.
Table 3: Selectivity Profile of this compound in Guinea Pig Trachea
| Agonist | This compound Concentration | Effect |
| LTC4 | 10⁻⁶ M | No effect on contraction |
| Prostaglandin F2α (PGF2α) | 10⁻⁶ M | No effect on contraction |
| Histamine | 10⁻⁶ M | No effect on contraction |
| Acetylcholine | 10⁻⁶ M | No effect on contraction |
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor is a G-protein coupled receptor that primarily signals through the Gq/11 family of G proteins.[5][6] Ligand binding initiates a cascade of intracellular events culminating in the physiological responses associated with CysLTs.
References
- 1. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of the cysteinyl leukotriene 1 receptor in normal human lung and peripheral blood leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CysLT1 Receptor Activation Decreases Na+/K+‐ATPase Activity via PKC‐Mediated Mechanisms in Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Pharmacological Profile of LY290324: A Cysteinyl Leukotriene Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY290324 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. By competitively blocking the action of these mediators at the CysLT1R, this compound effectively mitigates the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its in vitro and in vivo activity, the underlying signaling pathways, and detailed experimental methodologies.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for ease of comparison.
In Vitro Antagonist Potency
The antagonist potency of this compound was determined in guinea-pig tracheal smooth muscle preparations. The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, was calculated to quantify its competitive antagonism.
| Agonist | Preparation | pA₂ Value (Mean ± SEM) |
| Leukotriene D₄ (LTD₄) | Guinea-pig trachea | 9.1 ± 0.2 |
| Leukotriene E₄ (LTE₄) | Guinea-pig trachea | 8.9 ± 0.17 |
In Vivo Efficacy Against Induced Bronchospasm
The in vivo efficacy of this compound was evaluated in guinea pigs by its ability to prevent bronchospasm induced by cysteinyl leukotrienes. The ED₅₀, the dose of a drug that produces 50% of its maximum effect, was determined for various routes of administration.
| Inducing Agent | Route of Administration | ED₅₀ (mg/kg) |
| Leukotriene D₄ (LTD₄) | Intravenous | 0.0034 |
| Leukotriene C₄ (LTC₄) | Oral (6h pre-dosing) | 0.3 |
| Leukotriene D₄ (LTD₄) | Oral (6h pre-dosing) | 0.28 |
| Leukotriene E₄ (LTE₄) | Oral (6h pre-dosing) | 0.37 |
Signaling Pathway of the Cysteinyl Leukotriene Receptor 1 (CysLT1R)
This compound exerts its pharmacological effect by antagonizing the CysLT1R, a G protein-coupled receptor (GPCR). The binding of cysteinyl leukotrienes to CysLT1R primarily activates the Gq alpha subunit of the associated G protein.[1] This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][3] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[2][3] The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including smooth muscle contraction and inflammation.[3]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the pharmacological characterization of this compound. These protocols are based on established pharmacological techniques and represent the likely procedures used.
In Vitro Guinea Pig Tracheal Strip Contraction Assay
This assay is used to determine the in vitro antagonist potency (pA₂ value) of a compound against agonist-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cut into rings, and each ring is opened to form a strip.[4][5]
-
Apparatus Setup: Each tracheal strip is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The strip is connected to an isometric force transducer to record changes in tension.[4]
-
Equilibration: The tissues are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with regular washes.[5]
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for an agonist (e.g., LTD₄) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.
-
Antagonist Incubation: After washing the tissue to return to baseline, a known concentration of the antagonist (this compound) is added to the bath and allowed to incubate for a predetermined period (e.g., 30-60 minutes).
-
Shifted Agonist Concentration-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
-
Data Analysis (Schild Plot): The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated. This procedure is repeated with several different concentrations of the antagonist. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the resulting line provides the pA₂ value.
In Vivo Bronchospasm Assay in Guinea Pigs
This in vivo assay assesses the ability of a compound to protect against bronchospasm induced by an agonist when administered through various routes.
Methodology:
-
Animal Preparation: Male guinea pigs are anesthetized. A cannula may be inserted into the jugular vein for intravenous administration of substances and another into the carotid artery for blood pressure monitoring. A tracheal cannula is inserted for artificial respiration and for the measurement of airway resistance.
-
Drug Administration: this compound or its vehicle is administered via the desired route (intravenous, oral, or inhaled) at various doses and at a specified time before the bronchoconstrictor challenge.
-
Bronchoconstrictor Challenge: A bronchoconstricting agent, such as LTD₄, is administered intravenously.
-
Measurement of Bronchoconstriction: The increase in airway resistance or a surrogate measure (e.g., a decrease in respiratory overflow volume) is recorded as an index of bronchoconstriction.
-
Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated for each dose of this compound. The ED₅₀ value is then determined by plotting the percentage inhibition against the log dose of the antagonist and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a highly potent and selective competitive antagonist of the CysLT1R. Its pharmacological profile, characterized by significant in vitro and in vivo efficacy, demonstrates its potential as a therapeutic agent for inflammatory conditions mediated by cysteinyl leukotrienes, such as asthma. The detailed understanding of its mechanism of action at the molecular and physiological levels provides a solid foundation for further research and development in this area. The experimental protocols outlined in this guide serve as a valuable resource for scientists and researchers working on the characterization of CysLT1R antagonists and related compounds.
References
- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of guinea-pig isolated trachea to methacholine, histamine and isoproterenol applied serosally versus mucosally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of cysteinyl-leukotriene-receptor 1 antagonists as ligands for the bile acid receptor GPBAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schild equation - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
The Role of Potent and Selective LTD4 Receptor Antagonists in Blocking LTD4-Induced Bronchospasm: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "LY290324" is not publicly available. This guide synthesizes the established role of potent and selective leukotriene D4 (LTD4) receptor antagonists in blocking LTD4-induced bronchospasm, using publicly available data for representative compounds of this class.
Introduction: The Critical Role of Leukotriene D4 in Asthma Pathophysiology
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airway obstruction.[1] Cysteinyl leukotrienes (CysLTs), particularly leukotriene D4 (LTD4), are potent lipid mediators that play a pivotal role in the pathophysiology of asthma.[1][2] Produced predominantly by inflammatory cells such as mast cells and eosinophils, LTD4 exerts powerful biological effects, including contraction of bronchial smooth muscle, stimulation of mucus production, increased vascular permeability, and recruitment of eosinophils.[2] Of the CysLTs, LTD4 is the most potent bronchoconstrictor, making it a key therapeutic target.[1]
LTD4 mediates its effects by binding with high affinity to the cysteinyl leukotriene receptor 1 (CysLT1R).[1] This interaction triggers a cascade of intracellular signaling events that ultimately lead to the bronchospasm characteristic of an asthma attack. Consequently, antagonists of the CysLT1R are a cornerstone in the management of asthma. This technical guide provides an in-depth overview of the mechanism of LTD4-induced bronchospasm and the role of potent, selective LTD4 receptor antagonists in its blockade.
The Mechanism of LTD4-Induced Bronchospasm
LTD4-induced bronchoconstriction is a complex process primarily initiated by the activation of CysLT1 receptors on airway smooth muscle cells.[3] While the complete picture is still being elucidated, the primary mechanism involves an increase in intracellular calcium concentration ([Ca2+]i).[3][4]
The binding of LTD4 to the CysLT1R is thought to activate phospholipase C (PLC), though the specific isoform may vary.[3] This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG can activate protein kinase C (PKC). However, studies suggest that the sustained influx of extracellular Ca2+ is crucial for LTD4-induced bronchoconstriction.[3][4] This influx is likely mediated by non-voltage-gated, non-selective cation channels.[3][4] The elevated intracellular Ca2+ then activates the contractile machinery of the smooth muscle cells, resulting in bronchospasm.
Experimental Protocols for Evaluating LTD4 Receptor Antagonists
The efficacy of an LTD4 receptor antagonist in blocking LTD4-induced bronchospasm is typically evaluated through a series of preclinical and clinical studies.
Preclinical Evaluation: Isolated Tissue Preparations
Objective: To determine the potency and efficacy of the antagonist in an ex vivo setting.
Methodology:
-
Tissue Preparation: Human or animal (e.g., guinea pig) tracheal or bronchial tissues are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Measurement: The tissues are connected to an isometric force transducer to measure changes in muscle tension.
-
LTD4 Challenge: A cumulative concentration-response curve to LTD4 is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are incubated with the LTD4 receptor antagonist at various concentrations for a predetermined period.
-
Repeat LTD4 Challenge: The LTD4 concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the LTD4 concentration-response curve and the reduction in the maximal response are quantified to determine the antagonist's potency (e.g., pA2 value).
Clinical Evaluation: LTD4 Challenge in Human Subjects
Objective: To assess the in vivo efficacy of the antagonist in preventing LTD4-induced bronchospasm in healthy subjects or patients with asthma.
Methodology:
-
Subject Recruitment: Healthy volunteers or individuals with mild to moderate asthma are recruited.[5]
-
Baseline Measurements: Baseline pulmonary function is assessed using spirometry, measuring parameters such as Forced Expiratory Volume in 1 second (FEV1) and Specific Airway Conductance (SGaw).[5]
-
Drug Administration: Subjects receive either the LTD4 receptor antagonist or a placebo in a randomized, double-blind, crossover design.[6]
-
LTD4 Inhalation Challenge: At a specified time after drug administration, subjects inhale escalating concentrations of LTD4.[5][7]
-
Pulmonary Function Monitoring: FEV1 and other parameters are measured after each LTD4 dose to assess the degree of bronchoconstriction.[5]
-
Data Analysis: The provocative concentration of LTD4 required to cause a specific fall in FEV1 (e.g., PC20) is determined. The efficacy of the antagonist is demonstrated by a significant increase in the PC20 for LTD4 compared to placebo.
Quantitative Data on the Efficacy of LTD4 Receptor Antagonists
The efficacy of LTD4 receptor antagonists has been demonstrated in numerous clinical trials. The following table summarizes representative data for MK-571, a potent and specific LTD4 receptor antagonist, in blocking antigen-induced bronchoconstriction, a process in which LTD4 is a key mediator.
| Parameter | Placebo | Low Dose MK-571 (37.5 mg) | High Dose MK-571 (450 mg) |
| Inhibition of Immediate Asthmatic Response (0-3h) | - | Minor Inhibition | 88% (p = 0.01) |
| Inhibition of Late Asthmatic Response (3-10h) | - | Minor Inhibition | 63% (p = 0.01) |
| Data derived from a study on antigen-induced bronchoconstriction.[8] |
These data clearly indicate a dose-dependent inhibition of both the immediate and late asthmatic responses following antigen challenge, underscoring the crucial role of LTD4 in these processes and the therapeutic potential of blocking its receptor.
Conclusion
Leukotriene D4 is a primary mediator of bronchospasm in asthma. The development of potent and selective LTD4 receptor antagonists represents a significant advancement in asthma therapy. By competitively blocking the CysLT1 receptor, these agents effectively inhibit the downstream signaling cascade that leads to airway smooth muscle contraction. The experimental protocols and quantitative data presented in this guide provide a framework for understanding and evaluating the role of these antagonists in blocking LTD4-induced bronchospasm. Further research into the nuances of CysLT signaling will continue to refine the development of next-generation respiratory therapeutics.
References
- 1. Leukotriene D4 role in allergic asthma pathogenesis from cellular and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene pathway inhibitors in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of leukotriene D4-induced bronchoconstriction in normal subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of leukotriene D4-induced bronchoconstriction in normal subjects by the oral LTD4 receptor antagonist ICI 204,219 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LTD4-induced bronchoconstriction in patients with asthma: lack of a vagal reflex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene D4 receptor blockade inhibits the immediate and late bronchoconstrictor responses to inhaled antigen in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of LY290324 to Leukotriene Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY290324 is a potent and selective antagonist of the cysteinyl leukotriene (CysLT) receptors, playing a significant role in the research of inflammatory and respiratory diseases. This technical guide provides an in-depth overview of the binding characteristics of this compound to its primary target, the CysLT1 receptor. The document details the quantitative binding data available, the experimental methodologies for assessing binding affinity, and the associated intracellular signaling pathways.
Data Presentation: Quantitative Analysis of this compound Interaction with CysLT Receptors
The following table summarizes the pA2 values for this compound against contractile responses induced by leukotriene D4 (LTD4) and leukotriene E4 (LTE4) in guinea pig trachea. These leukotrienes are natural agonists for the CysLT1 receptor.
| Agonist | Tissue | Parameter | Value | Reference |
| Leukotriene D | Guinea Pig Trachea | pA | 9.1 ± 0.2 | [1] |
| Leukotriene E | Guinea Pig Trachea | pA | 8.9 ± 0.17 | [1] |
Interpretation of Data: The high pA2 values indicate that this compound is a highly potent antagonist of the CysLT1 receptor in this experimental system. The antagonism was found to be competitive and selective for LTD4 and LTE4, as this compound at a concentration of 10^-6^ M showed no effect on contractions induced by leukotriene C4 (LTC4), prostaglandin (B15479496) F2α, histamine, or acetylcholine.[1]
Signaling Pathways
This compound exerts its effects by blocking the signaling cascade initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor. The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
Experimental Protocols
The determination of a compound's binding affinity for a receptor is a critical step in drug development. Radioligand binding assays are the gold standard for this purpose. Below is a detailed, generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the CysLT1 receptor.
Protocol: Competitive Radioligand Binding Assay for CysLT1 Receptor
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells expressing the human CysLT1 receptor (e.g., HEK293 or CHO cell lines).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) form of a known high-affinity CysLT1 receptor ligand, such as [³H]-LTD
4. -
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled CysLT1 receptor antagonist (e.g., Montelukast) or the natural ligand (LTD
4). -
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl
2, pH 7.4. -
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C).
-
96-well Filter Plates and Vacuum Manifold.
-
Microplate Scintillation Counter.
2. Experimental Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing the CysLT1 receptor on ice.
-
Homogenize the membranes in ice-cold assay buffer to ensure a uniform suspension.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format.
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
To each well, add the following in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its K
dvalue). -
Either the test compound at varying concentrations, assay buffer for total binding, or the non-specific binding control.
-
The cell membrane preparation to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC
50:-
Fit the data to a sigmoidal dose-response curve to determine the IC
50value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate K
i:-
Convert the IC
50value to the inhibition constant (Ki) using the Cheng-Prusoff equation:-
K
i= IC50/ (1 + [L]/Kd) -
Where [L] is the concentration of the radioligand and K
dis the dissociation constant of the radioligand for the receptor.
-
-
Experimental Workflow Diagram
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CysLT1 receptor. While direct binding affinity data (Ki or IC50) for the human receptor is not prominently available, functional assays in guinea pig tissues demonstrate its high potency in the nanomolar range. The compound acts by competitively inhibiting the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby blocking the Gq-mediated signaling cascade that leads to inflammatory and contractile responses. The experimental protocols outlined in this guide provide a framework for the robust and accurate determination of the binding affinity of this compound and other novel CysLT1 receptor antagonists, which is essential for the ongoing development of new therapeutics for allergic and inflammatory diseases.
References
The Cysteinyl Leukotriene Receptor Antagonist LY290324: An In-depth Technical Guide for Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research applications of LY290324, a potent and selective cysteinyl leukotriene (CysLT) receptor antagonist. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound is a competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid inflammatory mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. By binding to the CysLT1 receptor on target cells, such as airway smooth muscle cells and various immune cells, they trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus hypersecretion, and eosinophil recruitment.[1][2]
This compound selectively blocks the binding of LTD₄ and LTE₄ to the CysLT1 receptor, thereby inhibiting these downstream inflammatory responses.[3] Its antagonism is characterized as competitive, meaning it reversibly binds to the same receptor site as the endogenous ligands.[3]
Quantitative Data Summary
The preclinical efficacy of this compound has been primarily characterized in guinea pig models of bronchospasm. The following tables summarize the key quantitative data from these early-stage studies.
Table 1: In Vitro Antagonist Potency of this compound[3]
| Agonist | Tissue | Parameter | Value |
| LTD₄ | Guinea Pig Trachea | pA₂ | 9.1 ± 0.2 |
| LTE₄ | Guinea Pig Trachea | pA₂ | 8.9 ± 0.17 |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: In Vivo Efficacy of this compound Against Leukotriene-Induced Bronchospasm in Guinea Pigs[3]
| Administration Route | Challenge Agent | Parameter | Value |
| Intravenous | LTD₄ | ED₅₀ | 3.4 µg/kg |
| Oral (6h pre-treatment) | LTC₄ | ED₅₀ | 0.30 mg/kg |
| Oral (6h pre-treatment) | LTD₄ | ED₅₀ | 0.28 mg/kg |
| Oral (6h pre-treatment) | LTE₄ | ED₅₀ | 0.37 mg/kg |
| Inhaled | LTD₄ | Inhibition at 2 µg/kg | 72.5% |
ED₅₀ is the dose of a drug that produces 50% of its maximum response or effect.
Signaling Pathways and Experimental Workflows
Cysteinyl Leukotriene Signaling Pathway
The following diagram illustrates the synthesis of cysteinyl leukotrienes and the downstream signaling cascade initiated by CysLT1 receptor activation, which is the target of this compound.
Caption: Cysteinyl Leukotriene Synthesis and CysLT1 Receptor Signaling Pathway.
Experimental Workflow: In Vitro Smooth Muscle Contraction Assay
This diagram outlines the general procedure for assessing the antagonist activity of this compound on isolated smooth muscle tissue.
Caption: General workflow for an in vitro smooth muscle contraction assay.
Detailed Experimental Protocols
In Vitro Assessment of CysLT Receptor Antagonism
This protocol is a representative method for determining the in vitro potency of a CysLT receptor antagonist like this compound.
Objective: To determine the pA₂ value of this compound against LTD₄ and LTE₄-induced contractions in isolated guinea pig tracheal smooth muscle.
Materials:
-
Male Hartley guinea pigs (300-400g)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂
-
Leukotriene D₄ (LTD₄) and Leukotriene E₄ (LTE₄) stock solutions
-
This compound
-
Isolated organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Dissect the trachea into rings, approximately 2-3 mm in width.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O₂ / 5% CO₂.
-
Apply an optimal resting tension (e.g., 1.5 g) and allow the tissues to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
Obtain a cumulative concentration-response curve for the agonist (LTD₄ or LTE₄) by adding increasing concentrations of the agonist to the organ bath.
-
Wash the tissues repeatedly to return to baseline tension.
-
Introduce a known concentration of this compound into the organ bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes).
-
Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat steps 6-8 with increasing concentrations of this compound.
-
Analyze the data by constructing Schild plots to determine the pA₂ value.
In Vivo Assessment of Bronchospasm
This protocol outlines a method for evaluating the in vivo efficacy of this compound in a guinea pig model of leukotriene-induced bronchospasm.[3][4]
Objective: To determine the ED₅₀ of this compound in preventing bronchospasm induced by intravenous administration of cysteinyl leukotrienes.
Materials:
-
Male Hartley guinea pigs (350-450g)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Tracheal cannula
-
Jugular vein and carotid artery catheters
-
Ventilator
-
Pressure transducer to measure pulmonary inflation pressure
-
LTC₄, LTD₄, or LTE₄ for intravenous challenge
-
This compound for intravenous or oral administration
Procedure:
-
Anesthetize the guinea pig.
-
Perform a tracheotomy and insert a tracheal cannula. Connect the animal to a ventilator.
-
Catheterize the jugular vein for drug and agonist administration and the carotid artery for blood pressure monitoring.
-
Monitor and record the pulmonary inflation pressure as an index of bronchoconstriction.
-
For intravenous administration, administer this compound or vehicle via the jugular vein catheter.
-
For oral administration, administer this compound or vehicle by gavage at a specified time before the leukotriene challenge.
-
After the appropriate pre-treatment time, administer a bolus intravenous injection of the leukotriene challenge agent (e.g., LTD₄).
-
Record the peak increase in pulmonary inflation pressure.
-
The percentage inhibition of the bronchospasm is calculated by comparing the response in this compound-treated animals to that in vehicle-treated animals.
-
Determine the ED₅₀ by testing a range of this compound doses.
Early-Stage Research Applications
While the primary early-stage application of this compound and other CysLT1 receptor antagonists has been in the context of asthma and allergic rhinitis , their role in other inflammatory conditions is an active area of research.[5][6] Preclinical studies have suggested potential utility in:
-
Nociception and Inflammatory Pain: Cysteinyl leukotrienes have been implicated in peripheral inflammatory pain, and CysLT1 receptor antagonists have shown antinociceptive and anti-inflammatory effects in animal models of pain and hyperalgesia.[5]
-
Inflammatory Bowel Disease (IBD): The inflammatory milieu in IBD involves leukotrienes, and targeting this pathway is being explored as a potential therapeutic strategy.[5]
-
Cancer: Emerging evidence suggests a role for the CysLT pathway in the development and progression of certain cancers, including colorectal cancer.[1] CysLT1 receptor antagonists are being investigated for their potential to inhibit tumor growth and induce apoptosis.[1]
-
Cardiovascular Disease: CysLTs are also thought to play a role in the pathophysiology of cardiovascular diseases, presenting another potential avenue for the application of CysLT1 receptor antagonists.[6]
This technical guide provides a foundational understanding of the preclinical pharmacology of this compound. The provided data, protocols, and diagrams are intended to support researchers in the design and execution of further investigations into the therapeutic potential of this and other CysLT1 receptor antagonists.
References
- 1. Cysteinyl leukotrienes and their receptors: Bridging inflammation and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of leukotrienes in guinea-pigs in vivo during antigen-induced bronchospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of cysteinyl leukotrienes in nociceptive and inflammatory conditions in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
LY290324: A Technical Guide for its Application as a Chemical Probe in Cysteinyl Leukotriene Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. Their biological effects are mediated through two primary G protein-coupled receptors (GPCRs): the type 1 cysteinyl leukotriene receptor (CysLT₁) and the type 2 cysteinyl leukotriene receptor (CysLT₂). Distinguishing the specific roles of these two receptors has been a key area of research, necessitating the use of selective pharmacological tools. LY290324 has emerged as a potent and selective antagonist of the CysLT₁ receptor, making it an invaluable chemical probe for elucidating the distinct physiological and pathological functions of this receptor subtype. This technical guide provides an in-depth overview of this compound, its pharmacological profile, relevant experimental protocols, and the signaling pathways it modulates.
Pharmacological Profile of this compound
This compound is a quinoline-containing compound that acts as a competitive antagonist at the CysLT₁ receptor. Its efficacy and selectivity have been demonstrated in both in vitro and in vivo studies.
Data Presentation
The following tables summarize the quantitative data available for this compound, highlighting its potency and selectivity for the CysLT₁ receptor.
Table 1: In Vitro Activity of this compound in Guinea Pig Trachea [1]
| Parameter | Ligand | Value |
| pA₂ | LTD₄ | 9.1 ± 0.2 |
| pA₂ | LTE₄ | 8.9 ± 0.17 |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: In Vivo Activity of this compound in Guinea Pigs [1]
| Route of Administration | Agonist | ED₅₀ |
| Intravenous | LTD₄-induced bronchospasm | 3.4 µg/kg |
| Oral (6h post-dose) | LTC₄-induced bronchospasm | 0.3 mg/kg |
| Oral (6h post-dose) | LTD₄-induced bronchospasm | 0.28 mg/kg |
| Oral (6h post-dose) | LTE₄-induced bronchospasm | 0.37 mg/kg |
ED₅₀ is the dose of a drug that produces 50% of its maximum response.
Selectivity: In vitro studies on guinea pig trachea have shown that this compound, at a concentration of 10⁻⁶ M, did not exert any antagonist effect on contractions induced by LTC₄, prostaglandin (B15479496) F2α (PGF2α), histamine, or acetylcholine, demonstrating its selectivity for the CysLT₁ receptor (which is potently activated by LTD₄ and LTE₄)[1].
CysLT Receptor Signaling Pathways
CysLT₁ and CysLT₂ receptors, while both activated by CysLTs, couple to distinct downstream signaling cascades, leading to different cellular responses. This compound selectively blocks the signaling initiated by the CysLT₁ receptor.
CysLT₁ Receptor Signaling
The CysLT₁ receptor is known to couple to at least two different G protein families: Gq and Gi/o.
-
Gq-Mediated Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration, which is a hallmark of CysLT₁ activation and mediates processes like smooth muscle contraction.
-
Gi/o-Mediated Pathway: The CysLT₁ receptor can also couple to Gi/o proteins. This can lead to the activation of the Ras-ERK1/2 signaling cascade, which is involved in cellular proliferation and differentiation.
CysLT₂ Receptor Signaling
The CysLT₂ receptor binds LTC₄ and LTD₄ with roughly equal affinity. It primarily couples to the Gq protein, leading to an increase in intracellular calcium. Unlike CysLT₁, it is not sensitive to classical antagonists like this compound.
References
In Vitro Effects of LY290324 on Smooth Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro effects of LY290324, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, on smooth muscle contraction. The document details the mechanism of action of this compound, summarizing its antagonistic properties against key inflammatory mediators. A comprehensive experimental protocol for assessing the compound's activity using isolated organ bath techniques is provided. Furthermore, this guide presents quantitative data from preclinical studies and visualizes the underlying cellular signaling pathways and experimental workflows through detailed diagrams. This resource is intended to equip researchers and drug development professionals with the necessary information to design and execute in vitro studies evaluating the pharmacological profile of CysLT1 receptor antagonists like this compound.
Introduction to this compound and Smooth Muscle Contraction
Cysteinyl leukotrienes (CysLTs), namely leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators derived from arachidonic acid. They play a pivotal role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion. These effects are primarily mediated through the activation of the CysLT1 receptor, a G protein-coupled receptor (GPCR) expressed on the surface of smooth muscle cells and other pro-inflammatory cells.
This compound is a quinoline-containing tetrazole derivative that has been identified as a potent and selective antagonist of the CysLT1 receptor. By competitively binding to this receptor, this compound effectively blocks the contractile and other pro-inflammatory actions of CysLTs on smooth muscle tissue. Understanding the in vitro pharmacology of this compound is crucial for elucidating its therapeutic potential.
Mechanism of Action of this compound
This compound exerts its pharmacological effect by acting as a competitive antagonist at the CysLT1 receptor. This means that this compound binds to the same site on the receptor as the endogenous ligands (LTD4 and LTE4) but does not activate the receptor. This blockade prevents the CysLTs from initiating the downstream signaling cascade that leads to smooth muscle contraction.
Cysteinyl Leukotriene Receptor 1 (CysLT1) Signaling Pathway
The binding of agonists like LTD4 to the CysLT1 receptor on smooth muscle cells initiates a complex signaling cascade. The CysLT1 receptor is coupled to both Gq/11 and Gi/o G-proteins.
-
Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and ultimately, smooth muscle contraction.
-
Gi/o Pathway: The Gi/o pathway can contribute to smooth muscle cell proliferation and migration through the activation of pathways such as the phosphoinositide 3-kinase (PI3K) and the extracellular signal-regulated kinase (ERK) pathways.
This compound, by blocking the CysLT1 receptor, inhibits these G-protein mediated signaling pathways, thereby preventing the rise in intracellular calcium and subsequent smooth muscle contraction induced by cysteinyl leukotrienes.
Quantitative Data Presentation
The potency of this compound as a CysLT1 receptor antagonist has been quantified in vitro using isolated guinea-pig tracheal smooth muscle preparations. The primary measure of its competitive antagonism is the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.
| Agonist | Antagonist | Preparation | pA2 Value (Mean ± S.E.M.) | Reference |
| Leukotriene D4 (LTD4) | This compound | Guinea-pig trachea | 9.1 ± 0.2 | [1] |
| Leukotriene E4 (LTE4) | This compound | Guinea-pig trachea | 8.9 ± 0.17 | [1] |
Experimental Protocols
The following section outlines a detailed methodology for the in vitro assessment of this compound's effect on agonist-induced smooth muscle contraction using an isolated organ bath setup. This protocol is based on standard pharmacological procedures for studying competitive antagonism.
Isolated Tissue Preparation (Guinea-Pig Trachea)
-
Animal Euthanasia and Tissue Dissection: Humanely euthanize a guinea pig according to approved institutional guidelines. Immediately expose the trachea and carefully dissect it free from surrounding connective tissue.
-
Tissue Mounting: Cut the trachea into rings, approximately 2-3 mm in width. Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
-
Organ Bath Conditions: The organ bath should contain a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.
Experimental Procedure for Determining the pA2 Value of this compound (Schild Analysis)
-
Equilibration: Allow the tracheal rings to equilibrate for at least 60-90 minutes under a resting tension of approximately 1 gram. During this period, wash the tissues with fresh physiological salt solution every 15-20 minutes.
-
Viability Check: After equilibration, contract the tissues with a submaximal concentration of a standard agonist (e.g., carbachol (B1668302) or histamine) to ensure tissue viability. Wash the tissues and allow them to return to baseline.
-
Control Concentration-Response Curve to Agonist (LTD4):
-
Generate a cumulative concentration-response curve for the agonist (LTD4). Start with a low concentration and progressively increase the concentration in a logarithmic manner until a maximal contraction is achieved.
-
Record the contractile force at each concentration.
-
Wash the tissues thoroughly and allow them to return to the baseline resting tension.
-
-
Incubation with Antagonist (this compound):
-
Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
-
Concentration-Response Curve in the Presence of Antagonist:
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist (LTD4).
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissues extensively to remove both agonist and antagonist.
-
Repeat steps 4 and 5 with at least two other increasing concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 (concentration of agonist producing 50% of the maximal response) in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Mandatory Visualizations
Signaling Pathways
Caption: CysLT1 Receptor Signaling Pathway in Smooth Muscle Contraction.
Experimental Workflow
Caption: Experimental Workflow for pA2 Determination of this compound.
Conclusion
This compound is a potent and selective competitive antagonist of the CysLT1 receptor, effectively inhibiting cysteinyl leukotriene-induced smooth muscle contraction in vitro. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of this and similar compounds. The quantitative data, primarily the pA2 value, confirms its high affinity for the CysLT1 receptor. The provided diagrams offer a clear visualization of the molecular mechanisms and experimental procedures involved. This technical guide serves as a valuable resource for researchers in the fields of pharmacology, respiratory and inflammatory diseases, and drug discovery, facilitating a deeper understanding of the in vitro effects of CysLT1 receptor antagonists.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with LY294002
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies using the phosphoinositide 3-kinase (PI3K) inhibitor, LY294002. The protocols outlined below are based on established preclinical research and are intended to assist in the design and execution of experiments to evaluate the efficacy and mechanism of action of LY294002 in various animal models.
Introduction
LY294002 is a potent and reversible inhibitor of all isoforms of class I PI3Ks.[1] It functions by competing with ATP for the kinase domain of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This action blocks the activation of downstream signaling pathways, most notably the PI3K/Akt pathway, which is crucial for cell proliferation, survival, and growth. Due to its role in these fundamental cellular processes, the PI3K/Akt pathway is a key target in cancer research, and LY294002 is a widely used tool to investigate the therapeutic potential of its inhibition. In vivo studies are critical for understanding the anti-tumor and other physiological effects of LY294002 in a whole-organism context.
Data Presentation: Summary of In Vivo Experimental Parameters
The following table summarizes quantitative data from various in vivo studies utilizing LY294002, providing a reference for experimental design.
| Animal Model | Cell Line (for xenografts) | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| Athymic Nude Mice | CNE-2Z (Nasopharyngeal Carcinoma) | 10, 25, 50, 75 mg/kg | Intraperitoneal (i.p.) | Twice weekly for 4 weeks | Dose-dependent reduction in tumor burden; increased apoptosis.[2] | [2] |
| Athymic Nude Mice | OVCAR-3 (Ovarian Carcinoma) | 100 mg/kg | Intraperitoneal (i.p.) | Daily for up to 3 weeks | Significant reduction in tumor burden and cell density. | |
| Athymic Nude Mice | AsPC-1 (Pancreatic Cancer) | 25 mg/kg | Intraperitoneal (i.p.) | Twice weekly for 3 weeks | 70% reduction in tumor volume. | |
| C57BL/6J Mice | Oxygen-Induced Retinopathy (OIR) | Not specified | Intraperitoneal (i.p.) | Daily from P6 to P9 | Inhibition of retinal neovascularization. | |
| BALB/c Mice | Ovalbumin-induced Asthma | Not specified | Intratracheal | Not specified | Reduced airway inflammation and mucus production. |
Experimental Protocols
LY294002 has poor water solubility and requires a specific formulation for in vivo use. A commonly used vehicle is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline.
Materials:
-
LY294002 powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a stock solution of LY294002 in DMSO (e.g., 40 mg/mL). Ensure complete dissolution, which may be aided by gentle warming or sonication.
-
For the final formulation, a common ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
To prepare the injection solution, first mix the required volume of the LY294002 stock solution in DMSO with PEG300 until the solution is clear.
-
Add Tween 80 to the mixture and mix thoroughly until clear.
-
Finally, add the sterile Saline or PBS to reach the final desired volume and concentration.
-
The final solution should be clear. It is recommended to prepare this solution fresh before each administration.
The choice of animal model is dependent on the research question. Xenograft models in immunodeficient mice are commonly used for cancer studies.
Example: Xenograft Tumor Model in Athymic Nude Mice
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Culture: Culture the desired cancer cell line (e.g., CNE-2Z) under appropriate conditions.
-
Tumor Cell Implantation:
-
Harvest and resuspend the cells in a suitable medium (e.g., RPMI-1640) at a concentration of approximately 1 x 10^6 cells per 200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., after 1 week).
-
Randomization: Randomly divide the mice into treatment and control groups (n=4 or more per group).
-
Treatment Administration:
-
Administer LY294002 via intraperitoneal injection at the desired dosage (e.g., 50 mg/kg).
-
The control group should receive the vehicle solution only.
-
Administer the treatment according to the planned schedule (e.g., twice weekly for 4 weeks).
-
-
Monitoring:
-
Measure tumor size with calipers twice a week and calculate tumor volume (Volume = (long axis × short axis^2) / 2).
-
Monitor the body weight of the mice twice a week as a general indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and weigh them.
-
A portion of the tumor tissue can be fixed in formalin for histological and immunohistochemical analysis, while another portion can be snap-frozen for molecular analysis (e.g., Western blotting).
-
1. Histology and Immunohistochemistry (IHC):
-
Paraffin-embed the formalin-fixed tumor tissues.
-
Perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology and necrosis.
-
Conduct IHC for key biomarkers such as:
-
Phosphorylated Akt (p-Akt) to confirm target engagement.
-
Ki-67 to assess cell proliferation.
-
Caspase-3 or TUNEL assay to evaluate apoptosis.
-
2. Western Blot Analysis:
-
Prepare protein lysates from the frozen tumor tissues.
-
Perform Western blotting to quantify the expression levels of proteins in the PI3K/Akt pathway, including total Akt, p-Akt, and other downstream effectors.
Visualization of Pathways and Workflows
Caption: Experimental workflow for an in vivo xenograft study with LY294002.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of LY294002.
Considerations and Limitations
-
Pharmacokinetics: LY294002 has a short half-life in vivo, which may necessitate frequent administration to maintain effective concentrations. This property has limited its development as a clinical drug candidate.
-
Toxicity: While many studies report no significant changes in the body weight of treated animals, it is crucial to monitor for any signs of toxicity. High doses of PI3K inhibitors can interfere with the normal physiological functions of cells and may lead to adverse effects.
-
Specificity: Although LY294002 is a potent PI3K inhibitor, it can exhibit off-target effects at higher concentrations, potentially inhibiting other kinases such as mTOR and DNA-PK.[3] It is advisable to use the lowest effective dose and consider complementary experiments, such as using more specific inhibitors or genetic approaches, to validate findings.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and governmental guidelines for animal welfare.
By following these protocols and considering the limitations, researchers can effectively utilize LY294002 as a tool to investigate the role of the PI3K/Akt pathway in various physiological and pathological processes in vivo.
References
Application Notes and Protocols: Evaluation of LY290324 in a Guinea Pig Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), bronchoconstriction, and airway remodeling. The guinea pig is a well-established and clinically relevant animal model for studying asthma and evaluating potential therapeutics.[1][2] Its airway anatomy and physiological responses to inflammatory mediators are remarkably similar to those in humans, making it a preferred species for preclinical asthma research.[1][3]
One of the key classes of inflammatory mediators in asthma are the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4. These potent bronchoconstrictors are released from mast cells and eosinophils and act on the CysLT1 receptor to mediate many of the hallmark features of asthma.
LY290324 is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor.[4] These application notes provide detailed protocols for evaluating the efficacy of this compound in a guinea pig model of allergic asthma, focusing on its ability to inhibit bronchoconstriction induced by LTD4 and specific antigens.
Signaling Pathways in Allergic Asthma
Two critical signaling pathways implicated in the pathophysiology of allergic asthma are the Cysteinyl Leukotriene pathway and the PI3K pathway.
Cysteinyl Leukotriene Signaling Pathway
This pathway is a primary target for asthma therapy. Upon allergen exposure, immune cells such as mast cells and eosinophils release cysteinyl leukotrienes. These mediators bind to CysLT1 receptors on airway smooth muscle cells, leading to bronchoconstriction, and on other cells, contributing to inflammation and mucus production. This compound acts by competitively blocking this receptor.
PI3K Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is another crucial signaling cascade in asthma. It plays a significant role in airway inflammation, smooth muscle proliferation, and hyperresponsiveness.[5][6][7] While this compound does not directly target this pathway, understanding its role is important for a comprehensive view of asthma pathophysiology. In guinea pig models of chronic allergic lung inflammation, increased levels of PI3K have been observed.[8]
Experimental Protocols
Ovalbumin Sensitization and Antigen Challenge
This protocol establishes an allergic asthma phenotype in guinea pigs, making them responsive to subsequent antigen challenges.
Experimental Workflow:
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)3) as an adjuvant
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for injection
Procedure:
-
Sensitization (Day 0):
-
Prepare a sensitization solution of 100 µg/mL OVA and 100 mg/mL Al(OH)3 in sterile saline.
-
Administer a 1 mL intraperitoneal (i.p.) injection of the solution to each guinea pig.
-
A cohort of animals should receive a saline injection to serve as a non-sensitized control group.
-
-
Booster (Day 7):
-
Administer a second 1 mL i.p. injection of the same OVA/Al(OH)3 solution.
-
-
Antigen Challenge (Day 21):
-
Sensitized animals are challenged with an aerosol of OVA (0.1% in saline) delivered via a nebulizer into an inhalation chamber.
-
The duration of the challenge is typically until the onset of preconvulsive dyspnea, with a cut-off time to prevent mortality.
-
Evaluation of this compound on LTD4-Induced Bronchoconstriction
This protocol directly assesses the antagonist activity of this compound against a key mediator of bronchoconstriction.
Materials:
-
Anesthetized, mechanically ventilated guinea pigs
-
Leukotriene D4 (LTD4)
-
This compound
-
Equipment for measuring pulmonary resistance and compliance (e.g., whole-body plethysmograph or direct measurement of pleural pressure).[5]
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig and establish mechanical ventilation.
-
Monitor baseline pulmonary mechanics (resistance and compliance).
-
-
Drug Administration:
-
Administer this compound via the desired route (intravenous, oral, or inhaled) at various doses. A vehicle control group should be included.
-
Allow sufficient time for drug absorption and distribution based on the route of administration (e.g., 5-15 minutes for i.v., 1-6 hours for oral).
-
-
LTD4 Challenge:
-
Administer a bolus intravenous injection of LTD4 to induce bronchoconstriction.
-
Continuously record the changes in pulmonary resistance.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the LTD4-induced bronchoconstriction by this compound at each dose level.
-
Determine the ED50 (the dose that produces 50% of the maximal effect).
-
Evaluation of this compound on Antigen-Induced Bronchoconstriction
This protocol evaluates the efficacy of this compound in a more physiologically relevant model of allergic asthma.
Procedure:
-
Animal Preparation:
-
Use guinea pigs sensitized with ovalbumin as described in Protocol 1.
-
Anesthetize and prepare the animals for measurement of pulmonary mechanics.
-
-
Drug Administration:
-
Administer this compound or a vehicle control orally at a predetermined time before the antigen challenge (e.g., 2 hours).
-
-
Antigen Challenge:
-
Administer an intravenous challenge of ovalbumin to the sensitized guinea pigs.
-
Record the resulting bronchoconstriction (increase in pulmonary resistance).
-
-
Data Analysis:
-
Compare the magnitude of the antigen-induced bronchoconstriction between the this compound-treated and vehicle-treated groups.
-
Calculate the percentage reduction in bronchoconstriction afforded by this compound.
-
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in guinea pig models.[4]
Table 1: In Vitro Antagonist Activity of this compound on Guinea Pig Trachea
| Agonist | This compound pA2 Value |
| LTD4 | 9.1 ± 0.2 |
| LTE4 | 8.9 ± 0.17 |
| LTC4 | No effect at 10⁻⁶ M |
| Histamine (B1213489) | No effect at 10⁻⁶ M |
| Acetylcholine | No effect at 10⁻⁶ M |
| PGF2α | No effect at 10⁻⁶ M |
| The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. |
Table 2: In Vivo Efficacy of Intravenous this compound against LTD4-Induced Bronchospasm
| Treatment | ED50 (µg/kg) |
| Prevention of Bronchospasm | 3.4 |
Table 3: In Vivo Efficacy of Oral this compound against CysLT-Induced Bronchospasm (6 hours post-dose)
| Challenge Agent | ED50 (mg/kg) |
| LTC4 | 0.30 |
| LTD4 | 0.28 |
| LTE4 | 0.37 |
Table 4: In Vivo Efficacy of Inhaled this compound against LTD4-Induced Bronchospasm
| Inhaled Dose (µg/kg) | % Reduction in Bronchospasm |
| 2.0 | 72.5% (P < 0.001) |
Expected Outcomes
Based on published data, this compound is expected to:
-
Potently and selectively antagonize bronchoconstriction induced by LTD4 and LTE4 both in vitro and in vivo.[4]
-
Demonstrate dose-dependent inhibition of LTD4-induced bronchospasm when administered intravenously, orally, or via inhalation.[4]
-
Effectively reduce the acute bronchoconstrictor response to an antigen challenge in sensitized guinea pigs when administered orally.[4]
-
Show no antagonist activity against bronchoconstriction induced by histamine or acetylcholine, demonstrating its selectivity for the CysLT1 receptor.[4]
These application notes and protocols provide a framework for the preclinical evaluation of this compound in a guinea pig model of asthma. The robust and clinically relevant nature of this model, combined with the specific and potent mechanism of action of this compound, offers a strong basis for investigating its therapeutic potential in asthma.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of this compound in the guinea-pig: an orally active, potent and selective cysteinyl leukotriene receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoinositide 3-Kinase in Asthma: Novel Roles and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining Bronchial Asthma with Phosphoinositide 3-Kinase Delta Activation: Towards Endotype-Driven Management [mdpi.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of LY294002 for In Vitro Experiments
Introduction
This document provides detailed application notes and protocols for the use of LY294002, a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks), in in vitro experiments. While the initial query referenced LY290324, a leukotriene receptor antagonist[1], the context of in vitro experiments and signaling pathways strongly suggests a focus on the widely used PI3K inhibitor, LY294002. This guide is intended for researchers, scientists, and drug development professionals working on the PI3K/Akt signaling pathway. LY294002 is a valuable tool for studying the cellular processes regulated by this pathway, including cell growth, proliferation, survival, and metabolism.[2] Proper concentration selection is critical for achieving specific pathway inhibition while minimizing off-target effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for LY294002, including its inhibitory concentrations against various PI3K isoforms and other kinases. This information is crucial for designing dose-response experiments and interpreting results.
| Compound | Target | IC50 | Assay Type | Notes |
| LY294002 | PI3Kα | 0.5 µM | Radiometric | Broad-spectrum inhibitor of class I PI3Ks.[3][4][5][6] |
| PI3Kβ | 0.97 µM | Radiometric | ||
| PI3Kδ | 0.57 µM | Radiometric | ||
| DNA-PK | 1.4 µM | Kinase Assay | Off-target activity to consider at higher concentrations.[4][5] | |
| CK2 | 98 nM | Kinase Assay | Potent off-target effect.[3][4][5][6] | |
| mTOR | Inhibition reported | Western Blot | A known target in the PI3K pathway.[2] |
Recommended Working Concentrations
For most cell-based assays, a starting concentration range of 1-10 µM is recommended for dose-response studies.[7] A concentration of up to 50 µM has been used for specific abolishment of PI3K activity.[8][9] However, it is important to be aware of potential off-target effects at concentrations above 10 µM.[7] The final concentration should be optimized for each cell line and experimental condition.
Experimental Protocols
Protocol 1: Preparation of LY294002 Stock Solution
LY294002 is soluble in DMSO and ethanol.[8][9] For cell culture experiments, a concentrated stock solution in DMSO is typically prepared to minimize the final concentration of the solvent in the culture medium (ideally ≤ 0.1%).[7]
-
Materials:
-
LY294002 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, reconstitute 1.5 mg of LY294002 in 488 µl of DMSO.[9]
-
To prepare a 50 mM stock solution, reconstitute 1.5 mg of LY294002 in 98 µl of DMSO.[8][9]
-
Vortex until the powder is completely dissolved. Gentle warming or sonication may be required.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[9]
-
Protocol 2: In Vitro Inhibition of Akt Phosphorylation using Western Blot
This protocol describes the use of LY294002 to inhibit the PI3K/Akt signaling pathway in cultured cells, followed by analysis of Akt phosphorylation by Western blot.
-
Materials:
-
Complete cell culture medium
-
LY294002 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[7]
-
Treatment:
-
For dose-response experiments, treat cells with increasing concentrations of LY294002 (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 1-24 hours).[7][8]
-
Include a vehicle control (DMSO) at the same final concentration as the highest LY294002 treatment.
-
If studying growth factor-induced signaling, pre-treat with LY294002 for 1 hour before stimulating with the growth factor (e.g., PDGF, insulin).[8]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
-
-
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of LY294002.
Caption: Experimental workflow for Western blot analysis of Akt phosphorylation.
References
- 1. The pharmacology of this compound in the guinea-pig: an orally active, potent and selective cysteinyl leukotriene receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 8. LY294002 | Cell Signaling Technology [cellsignal.com]
- 9. LY294002 (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for LY294002 Administration in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the administration routes for the PI3K inhibitor, LY294002, in animal research. The information is compiled from various scientific studies to assist in the design and execution of in vivo experiments.
Introduction
LY294002 is a potent and specific, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is implicated in numerous cancers.[1] LY294002 competitively binds to the ATP-binding site of class I PI3K catalytic subunits, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) and subsequent downstream signaling.[1] Due to its role in this key pathway, LY294002 is a widely used tool in cancer biology research. However, its poor solubility and short half-life have led to the development of more drug-like derivatives and prodrugs for clinical investigation.[2]
Data Presentation: Efficacy of LY294002 in Animal Models
| Animal Model | Administration Route | Dosage Regimen | Vehicle | Efficacy | Reference |
| Nude mice with human nasopharyngeal carcinoma (CNE-2Z) xenografts | Intraperitoneal (i.p.) | 10, 25, 50, 75 mg/kg, twice weekly for 4 weeks | Not specified | Dose-dependent reduction in tumor burden. Significant reduction at 50 and 75 mg/kg.[3] | [3] |
| BALB/C nu/nu mice with human pancreatic cancer (AsPC-1) xenografts | Intraperitoneal (i.p.) | 25 mg/kg, twice weekly for 3 weeks | Not specified | 70% reduction in tumor volume.[4] | [4] |
| Athymic nude mice with human ovarian cancer (OVCAR-3) xenografts | Intraperitoneal (i.p.) | 100 mg/kg, daily for 3 weeks | Not specified | Reduction in tumor volume and cellularity.[5] | [5] |
| Nude mice with human colon cancer (LoVo) xenografts | Intraperitoneal (i.p.) | Not specified | Not specified | Suppression of tumor growth and induction of apoptosis.[6] | [6] |
| MKN45 gastric cancer xenograft mouse model | Intravenous (i.v.) | 15 mg/kg (as free drug) | Not specified | Not specified alone, but in combination with docetaxel-loaded nanoparticles, showed significant tumor weight reduction.[7] | [7] |
Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by LY294002.
Caption: PI3K/Akt/mTOR signaling pathway inhibited by LY294002.
Experimental Workflow
A typical workflow for an in vivo efficacy study of LY294002 is depicted below.
Caption: General workflow for in vivo efficacy studies of LY294002.
Experimental Protocols
Detailed protocols for various administration routes are provided below. Note that while intraperitoneal administration of LY294002 is well-documented, specific protocols for other routes are less common in the literature. The intravenous, oral, and subcutaneous protocols are based on general procedures for small molecule administration in rodents and should be adapted and optimized for specific experimental needs.
Protocol 1: Intraperitoneal (i.p.) Injection
This is the most commonly reported route of administration for LY294002 in animal studies.
Materials:
-
LY294002 powder
-
Vehicle solution (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of LY294002 Solution:
-
On the day of injection, prepare the LY294002 solution.
-
Calculate the required amount of LY294002 based on the desired dose (e.g., 25 mg/kg) and the number and weight of the animals.
-
Dissolve the LY294002 powder in the vehicle solution. For the example vehicle, first dissolve LY294002 in DMSO, then add PEG300, followed by Tween 80, and finally bring to the final volume with saline. Ensure the solution is clear and homogenous. Gentle warming or sonication may be required.[4]
-
-
Animal Preparation:
-
Weigh each animal to determine the precise injection volume.
-
Properly restrain the animal. For mice, this can be done by scruffing the neck to expose the abdomen.
-
-
Injection:
-
Tilt the animal slightly with the head pointing downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
The needle should be inserted at a 10-20 degree angle to the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the calculated volume of the LY294002 solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Continue to monitor according to the experimental plan, including body weight and tumor measurements.
-
Protocol 2: Intravenous (i.v.) Injection (Generalized Protocol)
Note: Specific protocols for the intravenous administration of free LY294002 are not well-documented. This protocol is a general guideline for tail vein injections in mice.
Materials:
-
LY294002 powder
-
Sterile, pyrogen-free vehicle suitable for i.v. injection (e.g., saline, PBS, or a solution containing a solubilizing agent like cyclodextrin). The vehicle must be carefully selected and tested for safety.
-
Sterile 1 mL syringes or insulin (B600854) syringes
-
Sterile needles (27-30 gauge)
-
Animal restrainer for tail vein injection
-
Heat lamp or warming pad
Procedure:
-
Preparation of LY294002 Solution:
-
Prepare a sterile solution of LY294002 in a vehicle suitable for intravenous administration. The final concentration should be such that the required dose can be delivered in a small volume (typically 5-10 mL/kg).
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Animal Preparation:
-
Place the mouse in a restrainer, allowing the tail to be accessible.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
-
Injection:
-
Position the needle, with the bevel facing up, parallel to the vein.
-
Insert the needle into one of the lateral tail veins, approximately one-third of the way down the tail from the base.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Slowly inject the LY294002 solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress.
-
Protocol 3: Oral Gavage (p.o.) (Generalized Protocol)
Materials:
-
LY294002 powder
-
Vehicle suitable for oral administration (e.g., corn oil, 0.5% methylcellulose)
-
Sterile oral gavage needles (18-20 gauge for mice)
-
Sterile 1 mL syringes
-
Animal scale
Procedure:
-
Preparation of LY294002 Suspension/Solution:
-
Prepare a homogenous suspension or solution of LY294002 in the chosen vehicle.
-
-
Animal Preparation:
-
Weigh the animal to calculate the correct volume for administration.
-
Gently but firmly restrain the animal, holding the head and neck to prevent movement.
-
-
Gavage:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.
-
Administer the LY294002 formulation slowly.
-
Gently remove the gavage needle.
-
-
Post-gavage Monitoring:
-
Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Protocol 4: Subcutaneous (s.c.) Injection (Generalized Protocol)
Note: Detailed protocols for subcutaneous administration of LY294002 are scarce. This is a general guideline for subcutaneous injections in mice.
Materials:
-
LY294002 powder
-
Sterile vehicle for subcutaneous injection
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of LY294002 Solution:
-
Prepare a sterile solution or suspension of LY294002 in a suitable vehicle.
-
-
Animal Preparation:
-
Weigh the animal for accurate dosing.
-
Scruff the mouse by pinching the loose skin over the shoulders.
-
-
Injection:
-
Create a "tent" of skin.
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Gently aspirate to check for blood. If blood appears, withdraw the needle and re-insert in a different location.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any local reactions at the injection site.
-
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. instechlabs.com [instechlabs.com]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vt.edu [research.vt.edu]
- 7. researchgate.net [researchgate.net]
Application of LY290324 in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY290324 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (CysLTs), such as leukotriene D4 (LTD4), are inflammatory lipid mediators that play a crucial role in the pathophysiology of various inflammatory diseases, including asthma. The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by agonists like LTD4, couples to Gq proteins. This activation initiates a signaling cascade leading to the mobilization of intracellular calcium ([Ca2+]i), a key second messenger involved in numerous cellular processes, including smooth muscle contraction and inflammatory responses. Calcium mobilization assays are therefore a fundamental tool for characterizing the pharmacological activity of CysLT1 receptor antagonists like this compound.
This application note provides a detailed protocol for utilizing this compound in a cell-based calcium mobilization assay to determine its antagonist potency.
Mechanism of Action
The binding of LTD4 to the CysLT1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which are ligand-gated Ca2+ channels. This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration. This compound exerts its effect by competitively binding to the CysLT1 receptor, thereby preventing LTD4 from binding and initiating this signaling cascade.
Figure 1. CysLT1 Receptor Signaling Pathway and Antagonism by this compound.
Quantitative Data
| Compound | Parameter | Value | Assay System |
| This compound | pA2 | 9.1 ± 0.2 | LTD4-induced contraction in guinea-pig trachea[1] |
| Leukotriene D4 (LTD4) | EC50 | ~1.2 nM | Calcium mobilization in differentiated HL-60 cells |
Note: The pA2 value indicates the concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A pA2 of 9.1 suggests that this compound is effective in the low nanomolar range.
Experimental Protocols
This protocol describes a fluorescence-based calcium mobilization assay to measure the antagonist activity of this compound against LTD4-induced activation of the CysLT1 receptor.
Materials:
-
Cells: A suitable cell line endogenously expressing or recombinantly overexpressing the human CysLT1 receptor (e.g., CHO-K1, HEK293, or U937 cells).
-
Agonist: Leukotriene D4 (LTD4)
-
Antagonist: this compound
-
Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Pluronic F-127: To aid in the dispersion of the AM ester dye.
-
Probenecid (B1678239): An anion-exchange transport inhibitor to prevent the extrusion of the dye from the cells.
-
Microplates: 96- or 384-well black-walled, clear-bottom microplates suitable for fluorescence measurements.
-
Fluorescence Plate Reader: Equipped with an automated liquid handling system for compound addition and kinetic reading capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Culture and Plating:
-
Culture the CysLT1-expressing cells in appropriate growth medium until they reach 80-90% confluency.
-
Harvest the cells and seed them into the black-walled, clear-bottom microplates at an optimized density.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in the assay buffer.
-
Aspirate the growth medium from the cell plates and wash the cells once with assay buffer.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C, protected from light.
-
After incubation, wash the cells gently with assay buffer to remove any excess extracellular dye.
-
-
Compound Preparation and Addition (Antagonist):
-
Prepare a serial dilution of this compound in assay buffer at concentrations ranging from picomolar to micromolar.
-
Add the diluted this compound solutions to the appropriate wells of the cell plate.
-
Include wells with assay buffer only as a vehicle control.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light, to allow the antagonist to bind to the receptors.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare a solution of LTD4 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80), typically in the low nanomolar range.
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the automated liquid handler to add the LTD4 solution to all wells simultaneously.
-
Immediately begin kinetic fluorescence measurements (e.g., readings every second for 2-3 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Normalize the data by expressing the response as a percentage of the control response (LTD4 stimulation in the absence of antagonist).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the LTD4-induced calcium mobilization.
-
Figure 2. Experimental Workflow for Calcium Mobilization Assay with this compound.
Conclusion
The calcium mobilization assay is a robust and reliable method for characterizing the antagonist activity of compounds targeting Gq-coupled receptors like CysLT1. This compound, as a potent and selective CysLT1 antagonist, can be effectively evaluated using this assay. The provided protocol offers a comprehensive framework for researchers to determine the potency of this compound and other CysLT1 antagonists, which is a critical step in the drug discovery and development process for inflammatory and respiratory diseases.
References
Application Notes and Protocols for Studying Inflammatory Responses in Cell Culture Using LY294002
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the phosphatidylinositol 3-kinase (PI3K) inhibitor, LY294002, to investigate inflammatory responses in in vitro cell culture models. This document includes detailed protocols for key experiments, a summary of quantitative data, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
LY294002 is a potent and specific, cell-permeable inhibitor of PI3K. It acts by competing with ATP at the kinase domain of PI3K, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This action blocks the activation of the downstream serine/threonine kinase Akt (also known as Protein Kinase B or PKB) and subsequently modulates a variety of cellular processes, including inflammation, cell survival, proliferation, and apoptosis.[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of inflammatory responses in various cell types, including macrophages, microglia, and endothelial cells.[4][5][6] Inhibition of this pathway by LY294002 has been shown to down-regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as other inflammatory mediators.[7][8][9]
Mechanism of Action in Inflammation
LY294002 exerts its anti-inflammatory effects primarily through the inhibition of the PI3K/Akt signaling cascade. This pathway, when activated by inflammatory stimuli like lipopolysaccharide (LPS), leads to the activation of downstream transcription factors, most notably nuclear factor-kappa B (NF-κB).[10] NF-κB is a master regulator of inflammatory gene expression. By inhibiting PI3K, LY294002 prevents the activation of Akt and subsequently suppresses the nuclear translocation and transcriptional activity of NF-κB, leading to a reduction in the production of inflammatory mediators.[9][10] Some studies also suggest that LY294002 may have PI3K-independent effects on NF-κB, particularly by diminishing the nuclear levels of the p50 subunit.[9]
Data Presentation
The following tables summarize quantitative data regarding the use of LY294002 in studying inflammatory responses.
Table 1: IC50 Values of LY294002 for PI3K Inhibition
| PI3K Isoform | IC50 (µM) | Reference |
| PI3Kα | 0.5 | [2][3] |
| PI3Kβ | 0.97 | [2] |
| PI3Kδ | 0.57 | [2] |
Table 2: Effective Concentrations of LY294002 for Inhibiting Inflammatory Responses in Cell Culture
| Cell Line | Inflammatory Stimulus | LY294002 Concentration (µM) | Observed Effect | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 10 - 25 | Significant inhibition of nitric oxide (NO) production and iNOS expression. | [4][10] |
| RAW 264.7 Macrophages | LPS | 10 | Attenuation of IL-1β and COX-2 expression. | [4] |
| RAW 264.7 Macrophages | LPS | Not specified | Inhibition of IL-10 expression. | [9] |
| BV-2 Microglial Cells | Interferon-gamma (IFN-γ) | Not specified | Marked reduction in NO production. | [5] |
| BV-2 Microglial Cells | LPS | 10 | Abolished LPS-induced Akt activation and inhibited TNF-α production. | [8] |
| Human Endothelial Cells | PAR2 agonist | 10 | Reduction in CCL2, CXCL1, and TLR4 expression. | [11] |
| HL-60 Cells | - | 10 - 40 | Inhibition of cell viability and induction of apoptosis. | [12] |
| Retinal Endothelial Cells | Hypoxia | Not specified | Inhibition of MMP-2, MMP-9, and VEGF expression. | [13] |
Mandatory Visualizations
Caption: PI3K/Akt/NF-κB Signaling Pathway and the inhibitory action of LY294002.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphatidylinositol 3-Kinase Regulates Macrophage Responses to Double-Stranded RNA and Encephalomyocarditis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY294002 inhibits interferon-gamma-stimulated inducible nitric oxide synthase expression in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nox2-Mediated PI3K and Cofilin Activation Confers Alternate Redox Control of Macrophage Pinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The phosphatidylinositol 3-kinase (PI3K) inhibitor LY294002 modulates cytokine expression in macrophages via p50 nuclear factor κB inhibition, in a PI3K-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LY294002 inhibits LPS-induced NO production through a inhibition of NF-kappaB activation: independent mechanism of phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of LY294002 on the function of retinal endothelial cell in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating LY290324 in Functional Respiratory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for incorporating LY290324, a known GPR84 antagonist, into functional respiratory assays. GPR84, a G protein-coupled receptor activated by medium-chain fatty acids, has emerged as a promising therapeutic target in inflammatory and fibrotic lung diseases. Its expression on immune cells, such as neutrophils and macrophages, implicates it in the pathogenesis of respiratory conditions like acute lung injury (ALI) and idiopathic pulmonary fibrosis (IPF).[1][2][3][4][5] this compound, by antagonizing GPR84, offers a tool to investigate the role of this receptor in respiratory pathophysiology and to evaluate its therapeutic potential.
This document outlines detailed protocols for two widely used preclinical models of lung disease: lipopolysaccharide (LPS)-induced acute lung injury and bleomycin-induced pulmonary fibrosis. It also provides methodologies for assessing the impact of this compound on key respiratory and inflammatory parameters.
GPR84 Signaling Pathway in Respiratory Inflammation
GPR84 is predominantly a Gi/o-coupled receptor.[6][7] Upon activation by its agonists, it initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein subunits (Gαi/o and Gβγ) triggers downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways.[8][9] These pathways are crucial in regulating immune cell functions such as chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines, thereby contributing to the inflammatory landscape in respiratory diseases.[8][9]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies evaluating GPR84 antagonists in respiratory disease models. While specific data for this compound in these exact models is not publicly available, these tables provide an expected range of effects based on antagonists with a similar mechanism of action.
Table 1: Effect of GPR84 Antagonist (GLPG1205) on Lung Function in Idiopathic Pulmonary Fibrosis (IPF) Patients
| Parameter | Treatment Group | Baseline (Mean ± SD) | Change from Baseline at Week 26 (LS Mean) | p-value | Reference |
| Forced Vital Capacity (FVC) (mL) | GLPG1205 (100 mg) | 2750 ± 750 | -33.68 | 0.50 | [10][11] |
| Placebo | 2800 ± 800 | -76.00 | [10][11] | ||
| Whole Lung Volume (mL) by HRCT | GLPG1205 (100 mg) | 4500 ± 1200 | -58.30 | - | [10][11] |
| Placebo | 4600 ± 1300 | -262.72 | [10][11] | ||
| Lower Lobe Volume (mL) by HRCT | GLPG1205 (100 mg) | 2200 ± 600 | -33.68 | - | [10][11] |
| Placebo | 2250 ± 650 | -135.48 | [10][11] |
Table 2: Effect of GPR84 Antagonist (Compound 37) in a Mouse Model of Acute Lung Injury (ALI)
| Parameter | Vehicle Control | LPS | LPS + Compound 37 (30 mg/kg, p.o.) | Reference |
| Total Cells in BALF (x10^5) | ~0.5 | ~8.0 | ~4.0 | [5][12] |
| Neutrophils in BALF (x10^5) | ~0.05 | ~6.0 | ~2.5 | [5][12] |
| TNF-α in BALF (pg/mL) | <50 | ~800 | ~300 | [5][12] |
| IL-6 in BALF (pg/mL) | <20 | ~1200 | ~500 | [5][12] |
Experimental Protocols
The following are detailed protocols for inducing and evaluating respiratory inflammation in mouse models, and how to incorporate this compound.
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is used to study acute inflammation in the lungs.[4][7][13][14][15]
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Animal handling and surgical tools
-
Whole-body plethysmograph or FlexiVent system
-
Materials for bronchoalveolar lavage (BAL) and histology
Procedure:
-
This compound Formulation and Administration:
-
Note: The optimal vehicle and concentration for this compound should be determined empirically. A common approach for small molecule inhibitors is to formulate them in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution of DMSO, PEG300, and saline.
-
Administer this compound (e.g., 1-30 mg/kg) or vehicle control to mice via oral gavage (p.o.) or intraperitoneal (i.p.) injection 1-2 hours prior to LPS challenge.
-
-
Induction of ALI:
-
Functional Respiratory Assessment (24-48 hours post-LPS):
-
Unrestrained Whole-Body Plethysmography: Measure respiratory parameters such as tidal volume, minute volume, and respiratory rate in conscious, unrestrained mice to assess overall lung function.[6][10]
-
Invasive Lung Function (FlexiVent): For a more detailed analysis, anesthetize, tracheostomize, and mechanically ventilate the mice. Measure airway resistance, compliance, and elastance.[16]
-
-
Sample Collection and Analysis (24-48 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by instilling and retrieving sterile PBS into the lungs.[2][9][17][18][19]
-
Determine total and differential cell counts (neutrophils, macrophages) in the BAL fluid (BALF).
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF supernatant by ELISA.
-
-
Lung Histology: Perfuse the lungs and fix them in 10% neutral buffered formalin.[20]
-
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is used to study lung fibrosis, a chronic and progressive disease.[1][8][11][24]
Materials:
-
This compound
-
Bleomycin (B88199) sulfate
-
Sterile, pyrogen-free saline
-
Anesthetic
-
Animal handling and surgical tools
-
FlexiVent system
-
Materials for histology and collagen quantification
Procedure:
-
Induction of Pulmonary Fibrosis:
-
This compound Administration:
-
Begin daily administration of this compound (e.g., 1-30 mg/kg, p.o. or i.p.) or vehicle control starting from day 0 or after the initial inflammatory phase (e.g., day 7) and continue for the duration of the study (e.g., 14-21 days).
-
-
Functional Respiratory Assessment (Day 14 or 21):
-
Sample Collection and Analysis (Day 14 or 21):
-
Lung Histology:
-
Harvest and fix the lungs as described in Protocol 1.
-
Perform Masson's trichrome staining to visualize collagen deposition.
-
Quantify the extent of fibrosis using the Ashcroft scoring method.[24]
-
-
Collagen Quantification:
-
Measure the total lung collagen content using a Sircol Collagen Assay on lung homogenates.
-
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of respiratory disease.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the role of GPR84 and the therapeutic potential of its antagonist, this compound, in preclinical models of respiratory disease. By utilizing these detailed methodologies, researchers can generate reliable and reproducible data to advance our understanding of GPR84-mediated lung inflammation and fibrosis, and to support the development of novel therapies for these debilitating conditions.
References
- 1. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 2. Bronchoalveolar Lavage and Lung Tissue Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches to Evaluate Lung Inflammation in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unsymmetrical Phosphodiesters as GPR84 Antagonists with High Blood Exposure for the Treatment of Lung Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 7. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 8. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine Bronchoalveolar Lavage [en.bio-protocol.org]
- 10. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Respiratory Diseases - Aragen Bioscience [aragenbio.com]
- 17. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Murine Bronchoalveolar Lavage [bio-protocol.org]
- 19. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 20. ocrid.okstate.edu [ocrid.okstate.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. publications.ersnet.org [publications.ersnet.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of Hydrophobic Compounds in Aqueous Solutions
Frequently Asked Questions (FAQs)
Q1: I dissolved my hydrophobic compound in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. Why is this happening and how can I fix it?
A1: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[1][2] The rapid change in solvent polarity causes the compound to precipitate. Here are several approaches to prevent this:
-
Two-Step Dilution: Instead of adding your concentrated DMSO stock directly to the medium, first create an intermediate dilution of the stock in fresh, anhydrous DMSO to a lower concentration. Then, add this intermediate stock to your pre-warmed aqueous solution.[3]
-
Slow Addition with Agitation: Add the DMSO stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[4] This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.
-
Lower Final Concentration: The final concentration of your compound in the aqueous solution may be above its solubility limit. Consider lowering the final working concentration. You can determine the maximum soluble concentration by performing a serial dilution of your stock in the culture medium and observing for precipitation.[5]
Q2: My compound solution appears fine initially, but I see a precipitate after a few hours or overnight incubation. What causes delayed precipitation?
A2: Delayed precipitation can be caused by several factors:
-
Temperature Fluctuations: Moving media between cold storage and a 37°C incubator can affect the solubility of some compounds.[4]
-
Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the culture medium to form insoluble complexes.[4]
-
pH Changes: The pH of cell culture medium can change over time during incubation, which may affect the solubility of pH-sensitive compounds.
To address this, ensure your media is fully equilibrated to 37°C before adding the compound and consider using a medium with a more stable buffer, such as HEPES, if pH fluctuation is suspected.[4]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. Generally, a final DMSO concentration of 0.5% (v/v) or lower is considered safe for most cell lines.[4] However, some sensitive cell lines may be affected at concentrations as low as 0.1%.[4] It is crucial to perform a vehicle control experiment, where you treat cells with the same final concentration of DMSO without your compound, to ensure the observed effects are not due to solvent toxicity.[6]
Q4: Can I use other solvents besides DMSO?
A4: Yes, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be used to prepare stock solutions.[3] However, the choice of solvent depends on the solubility of your specific compound and its compatibility with your experimental system. Always check the tolerance of your cells to the chosen solvent and include appropriate vehicle controls. For particularly challenging compounds, co-solvent systems (e.g., a mixture of DMSO and polyethylene (B3416737) glycol) or the use of surfactants like Tween 80 can be explored to improve solubility in aqueous solutions.[2]
Data Presentation: Solubility of a Hydrophobic Compound (Template)
Since specific quantitative data for LY290324 is unavailable, the following table serves as a template for organizing the solubility data for your compound of interest.
| Solvent | Solubility (Approximate) | Molarity (at Max Solubility) | Notes |
| Water | Insoluble | N/A | Hydrophobic compounds generally have very low solubility in water. |
| Phosphate-Buffered Saline (PBS) | Insoluble | N/A | Similar to water, PBS is an aqueous solution where hydrophobic compounds are poorly soluble. |
| Dimethyl Sulfoxide (DMSO) | e.g., 50 mg/mL | Calculate based on MW | Use anhydrous, high-purity DMSO. Store stock solutions in small aliquots at -20°C or -80°C.[1] |
| Ethanol (100%) | e.g., 10 mg/mL | Calculate based on MW | May be more volatile than DMSO. Check for cell line tolerance. |
| Cell Culture Medium | e.g., <10 µM | e.g., <10 µM | The effective soluble concentration in complex media is often much lower than in pure solvents. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of a hydrophobic compound.
-
Weigh the Compound: Accurately weigh the desired amount of the compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 400 g/mol , you would weigh 4 mg.[7]
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.[1]
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[8]
-
Inspect for Clarity: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol outlines the steps to dilute the DMSO stock solution into cell culture medium for a final concentration of 10 µM.
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Prepare Working Solution: To achieve a final concentration of 10 µM, you will perform a 1:1000 dilution. While gently vortexing the pre-warmed medium, add 1 µL of the 10 mM stock solution to 1 mL of the medium. This will result in a final DMSO concentration of 0.1%.[5]
-
Final Check: After dilution, visually inspect the medium to ensure no precipitation has occurred. The solution should remain clear. Use this working solution immediately for your experiments.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Simplified cysteinyl leukotriene (CysLT) signaling pathway.[9][10]
Caption: General experimental workflow for a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LY290324 Dosage for Maximal CysLT₁ Receptor Antagonism
Welcome to the technical support center for LY290324, a potent and selective cysteinyl leukotriene (CysLT₁) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting to ensure maximal CysLT₁ receptor antagonism in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the CysLT₁ receptor. It selectively binds to the CysLT₁ receptor, preventing the binding of endogenous cysteinyl leukotrienes (LTD₄ and LTE₄). This blockade inhibits the downstream signaling cascade, primarily the Gq/11 pathway, which leads to an increase in intracellular calcium and subsequent physiological responses such as smooth muscle contraction and inflammation.[1]
Q2: What is the potency of this compound?
A2: In vitro studies using guinea pig tissues have demonstrated that this compound is a potent antagonist for LTD₄ and LTE₄ with pA₂ values of 9.1 ± 0.2 and 8.9 ± 0.17, respectively.[1] The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Q3: What are the recommended in vivo dosages for this compound?
A3: In guinea pigs, this compound has been shown to be effective via intravenous, oral, and inhaled routes. The ED₅₀ for preventing LTD₄-induced bronchospasm when administered intravenously is 3.4 µg/kg.[1] When administered orally 6 hours prior to challenge, the ED₅₀ values for reducing LTC₄, LTD₄, and LTE₄-induced bronchospasm are 0.3 mg/kg, 0.28 mg/kg, and 0.37 mg/kg, respectively.[1]
Q4: Are there any known off-target effects for this compound or other quinoline-based CysLT₁ antagonists?
A4: While this compound is reported to be selective for the CysLT₁ receptor, researchers should be aware that some quinoline-containing compounds are classified as Pan-Assay Interference Compounds (PAINS). These compounds can sometimes show activity in multiple assays through non-specific mechanisms. Additionally, at higher concentrations, some CysLT₁ receptor antagonists have been shown to interact with other receptors, such as P2Y receptors. It is crucial to perform appropriate control experiments to rule out assay interference and off-target effects.
Troubleshooting Guides
Issue 1: High background or false positives in fluorescence-based assays.
-
Potential Cause: Quinoline-based compounds, including this compound, can exhibit intrinsic fluorescence (autofluorescence), which can interfere with fluorescence-based assays (e.g., calcium mobilization assays using fluorescent dyes).
-
Troubleshooting Steps:
-
Measure Compound Autofluorescence: In a cell-free setup, measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths used in your experiment.
-
Use a "No-Dye" Control: Run a control with cells and this compound but without the fluorescent indicator dye to quantify the compound's contribution to the signal.
-
Wavelength Selection: If possible, use fluorescent dyes with excitation and emission wavelengths that do not overlap with the autofluorescence of this compound.
-
Assay Format: Consider using a non-fluorescence-based assay, such as a radioligand binding assay, to confirm your findings.
-
Issue 2: Inconsistent or lower-than-expected potency (IC₅₀/Kᵢ).
-
Potential Cause: Several factors can contribute to this, including issues with the compound, cells, or assay conditions.
-
Troubleshooting Steps:
-
Compound Integrity: Confirm the purity and concentration of your this compound stock solution. Ensure proper storage to prevent degradation.
-
Cell Health and Receptor Expression: Use cells with a consistent and verified level of CysLT₁ receptor expression. High passage numbers can lead to decreased receptor expression.
-
Agonist Concentration: In functional assays, use an agonist (e.g., LTD₄) concentration at or near its EC₈₀ to ensure a robust but still inhibitable signal.
-
Equilibration Time: Ensure that the pre-incubation time with this compound is sufficient to allow for binding to reach equilibrium.
-
Non-Specific Binding: In radioligand binding assays, high non-specific binding can mask the specific binding and affect the calculated affinity. Optimize washing steps and consider adding a carrier protein like BSA to the buffer.
-
Issue 3: No response to CysLT₁ receptor agonist in the functional assay.
-
Potential Cause: This could be due to a loss of receptor function, problems with the agonist, or issues with the detection system.
-
Troubleshooting Steps:
-
Positive Control: Use a known CysLT₁ receptor agonist (e.g., LTD₄) at a concentration known to elicit a response in your cell system.
-
Cell Line Verification: Confirm that your cell line expresses functional CysLT₁ receptors. This can be done through RT-PCR for mRNA expression or a saturation binding assay with a radiolabeled ligand.
-
Signal Transduction Pathway: Ensure that the downstream signaling components (e.g., Gq proteins, PLC) are functional in your cell line.
-
Assay Reagents: Verify the integrity and proper preparation of all assay reagents, including the agonist and any detection components.
-
Data Presentation
The following tables summarize the available quantitative data for this compound's antagonism at the CysLT₁ receptor, primarily from studies in guinea pigs. Researchers should aim to determine these parameters in their specific experimental systems.
Table 1: In Vitro Antagonism of this compound at the CysLT₁ Receptor in Guinea Pig Tissue
| Parameter | Agonist | Tissue | Value |
| pA₂ | LTD₄ | Trachea | 9.1 ± 0.2 |
| pA₂ | LTE₄ | Trachea | 8.9 ± 0.17 |
Data from PubMed ID: 8383064[1]
Table 2: In Vivo Efficacy of this compound in Guinea Pigs
| Route of Administration | Challenge | Endpoint | ED₅₀ |
| Intravenous | LTD₄-induced bronchospasm | Prevention | 3.4 µg/kg |
| Oral (6h pre-treatment) | LTC₄-induced bronchospasm | Reduction | 0.3 mg/kg |
| Oral (6h pre-treatment) | LTD₄-induced bronchospasm | Reduction | 0.28 mg/kg |
| Oral (6h pre-treatment) | LTE₄-induced bronchospasm | Reduction | 0.37 mg/kg |
Data from PubMed ID: 8383064[1]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the CysLT₁ receptor.
Materials:
-
Membrane preparations from cells expressing the human CysLT₁ receptor.
-
Radioligand: [³H]-LTD₄.
-
Unlabeled competitor: this compound.
-
Non-specific binding control: A high concentration of an unlabeled CysLT₁ antagonist (e.g., 10 µM Montelukast).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Membrane preparation (typically 20-50 µg of protein).
-
Varying concentrations of this compound (for competition curve) or buffer (for total binding) or 10 µM Montelukast (for non-specific binding).
-
[³H]-LTD₄ at a concentration at or below its Kₔ.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by a CysLT₁ receptor agonist.
Materials:
-
A cell line stably expressing the human CysLT₁ receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
CysLT₁ receptor agonist: LTD₄.
-
Test compound: this compound.
-
Fluorescence plate reader with a liquid handling system.
Procedure:
-
Cell Plating: Seed the CysLT₁-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Addition: Using the instrument's liquid handler, add a pre-determined concentration of LTD₄ (typically the EC₈₀) to all wells.
-
Data Acquisition: Immediately after agonist addition, continuously record the fluorescence intensity for 1-2 minutes.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the percentage of inhibition against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC₅₀.
Mandatory Visualizations
Caption: CysLT₁ Receptor Signaling Pathway.
References
Potential off-target effects of LY290324 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LY290324 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1][2] Its primary function is to block the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to CysLT1R, thereby inhibiting the inflammatory cascade associated with conditions like asthma.[1][3]
Q2: Is this compound known to have off-target effects?
Q3: What are potential off-target effects observed with other CysLT1R antagonists that might be relevant for this compound?
While specific data for this compound is limited, studies on other CysLT1R antagonists, such as montelukast (B128269) and zafirlukast, have suggested potential off-target activities that researchers should be aware of:
-
P2Y Receptors: Some CysLT1R antagonists have been shown to interact with P2Y purinergic receptors.[4]
-
GPBAR1 (TGR5): There is evidence that some CysLT1R antagonists can act as ligands for the G-protein coupled bile acid receptor 1 (GPBAR1).[5]
-
Neuropsychiatric-Related Targets: Montelukast has been associated with neuropsychiatric adverse events, potentially through interactions with G-protein coupled receptors and neurotransmitter transporters in the central nervous system.[6][7][8]
-
Anti-proliferative Effects: Zafirlukast has been observed to induce cell death in various cancer cell lines, suggesting mechanisms that may be independent of CysLT1R antagonism.[9][10]
Researchers using this compound in sensitive cellular systems should consider the possibility of these class-related off-target effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during cellular assays with this compound, potentially indicating off-target effects.
| Observed Issue | Potential Cause (Off-Target) | Troubleshooting Steps |
| Unexpected changes in intracellular calcium levels not blocked by CysLT1R knockdown/knockout. | Interaction with other GPCRs, such as P2Y receptors, which can also modulate intracellular calcium. | 1. Perform a counter-screen in a cell line that does not express CysLT1R but does express potential off-target GPCRs. 2. Use specific antagonists for suspected off-target receptors (e.g., P2Y receptor antagonists) in combination with this compound to see if the unexpected effect is reversed. 3. Measure other second messengers, such as cAMP, to profile the signaling pathway. |
| Alterations in cellular metabolism or energy homeostasis (e.g., changes in ATP levels, mitochondrial function). | Activation or inhibition of GPBAR1 (TGR5), which is involved in regulating energy and glucose metabolism. | 1. Assess changes in cAMP levels, a key downstream effector of GPBAR1 activation. 2. Use a cell line with known GPBAR1 expression to confirm direct effects. 3. Employ a GPBAR1 antagonist to determine if it can reverse the metabolic effects observed with this compound. |
| Unexplained effects on neuronal cell lines (e.g., changes in viability, neurite outgrowth, or neurotransmitter uptake). | Inhibition of neurotransmitter transporters or interaction with other CNS-related GPCRs. | 1. Perform a neurotransmitter uptake assay using radiolabeled or fluorescent substrates for dopamine, serotonin, and norepinephrine (B1679862) transporters. 2. Conduct a broad GPCR screen to identify potential interactions with neuronal receptors. 3. Evaluate changes in downstream signaling pathways associated with neuronal function (e.g., CREB phosphorylation). |
| Unexpected cytotoxicity or anti-proliferative effects in cancer cell lines. | Off-target effects on pathways involved in cell survival and proliferation, as seen with other CysLT1R antagonists. | 1. Determine the IC50 for cytotoxicity in a panel of cell lines with varying CysLT1R expression levels. 2. Perform cell cycle analysis and apoptosis assays (e.g., caspase activation, Annexin V staining) to elucidate the mechanism of cell death. 3. Investigate key cancer-related signaling pathways (e.g., STAT3, NF-κB) that may be modulated. |
Quantitative Data on Off-Target Effects
As comprehensive public data on the off-target profile of this compound is unavailable, the following table is provided as a template for researchers to summarize their own findings from off-target screening assays. Data for related compounds is provided for context where available.
| Target | Assay Type | This compound Activity (IC50/Ki) | Reference Compound Activity | Notes |
| CysLT1R | Radioligand Binding | Report your data here | Montelukast: ~5 nM | Primary target |
| P2Y1 Receptor | Calcium Mobilization | Report your data here | Montelukast: IC50 < 1 µM[4] | Potential off-target |
| P2Y6 Receptor | Calcium Mobilization | Report your data here | Montelukast: IC50 < 1 µM[4] | Potential off-target |
| GPBAR1 (TGR5) | cAMP Accumulation | Report your data here | Some CysLT1R antagonists show activity[5] | Potential off-target |
| Serotonin Transporter | Substrate Uptake | Report your data here | - | Potential off-target based on class effects |
| Dopamine Transporter | Substrate Uptake | Report your data here | - | Potential off-target based on class effects |
| hERG Channel | Patch Clamp | Report your data here | - | Standard safety pharmacology target |
Experimental Protocols
1. GPCR Off-Target Screening using a Calcium Mobilization Assay
This protocol is designed to assess the effect of this compound on intracellular calcium levels mediated by GPCRs.
-
Cell Culture: Plate cells expressing the GPCR of interest in black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash cells with a suitable buffer (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of this compound. Add the compound to the wells and incubate for a specified time.
-
Agonist Stimulation: Add a known agonist for the GPCR of interest to stimulate calcium release.
-
Data Acquisition: Measure fluorescence intensity before and after agonist addition using a fluorescence plate reader.
-
Data Analysis: Calculate the change in fluorescence to determine the inhibitory or agonistic effect of this compound.
2. Neurotransmitter Transporter Uptake Assay
This protocol assesses the inhibition of serotonin, dopamine, or norepinephrine transporters.
-
Cell Culture: Plate cells stably expressing the transporter of interest in a 96-well plate.
-
Pre-incubation: Wash the cells and pre-incubate with various concentrations of this compound or a known inhibitor (positive control).
-
Substrate Addition: Add a radiolabeled or fluorescently tagged substrate for the specific transporter.
-
Incubation: Incubate for a time sufficient to allow substrate uptake.
-
Signal Detection: For radiolabeled substrates, lyse the cells and measure radioactivity using a scintillation counter. For fluorescent substrates, measure intracellular fluorescence after washing away the extracellular substrate.
-
Data Analysis: Determine the IC50 value of this compound for transporter inhibition.
Visualizations
Caption: CysLT1R signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a cell-based GPCR off-target assay.
Caption: Potential on-target and off-target interactions of this compound.
References
- 1. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The G-protein-coupled bile acid receptor Gpbar1 (TGR5) suppresses gastric cancer cell proliferation and migration through antagonizing STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and cross-reactivity pattern assessment of monoclonal antibodies used for the screening of donor-specific IgG antibody subclasses in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Addressing unexpected results in LY290324-treated animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in animal studies involving the PI3K inhibitor, LY294002.
Frequently Asked Questions (FAQs)
Q1: What is LY294002 and what is its primary mechanism of action?
A1: LY294002 is a synthetic, cell-permeable small molecule that acts as a potent, reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] Its primary mechanism of action is to competitively bind to the ATP-binding site of the PI3K enzyme, which in turn blocks the conversion of PIP2 to PIP3.[2] This inhibition prevents the downstream activation of key signaling proteins such as Akt and mTOR, which are crucial for cell proliferation, survival, and growth.[2][3]
Q2: We are observing a lack of tumor growth inhibition in our xenograft model after LY294002 treatment. What could be the reason?
A2: Several factors could contribute to a lack of efficacy. Firstly, the stability of LY294002 in solution should be considered; it is more stable than wortmannin (B1684655) but fresh solutions for each injection are recommended to ensure accurate dosing.[3] Secondly, the dosing regimen might be suboptimal. While doses up to 100 mg/kg daily via intraperitoneal injection have been used in mice, the optimal dose can vary between tumor models.[2][3] It is also crucial to consider the possibility of resistance mechanisms. In some cancer models, feedback loops can reactivate the PI3K pathway or other pro-survival pathways, diminishing the inhibitor's effect.[4]
Q3: Our in vivo study shows unexpected toxicity and weight loss in the animals treated with LY294002. How can we mitigate this?
A3: Toxicity is a known concern with PI3K inhibitors due to the pathway's central role in normal cellular processes.[5][6] LY294002, being a pan-PI3K inhibitor, can have off-target effects, contributing to toxicity.[7][8] To mitigate this, it is crucial to monitor the animals closely for signs of toxicity and weight loss and adjust dosing schedules if necessary.[3] Using the minimal effective dose is recommended.[3] Consider including a vehicle-only control group (e.g., DMSO) to rule out any solvent-related toxicity.[3] If toxicity persists, exploring more selective, next-generation PI3K inhibitors might be a viable alternative.[7][9][10]
Q4: We've observed an unexpected increase in Akt phosphorylation in our LY294002-treated samples. Isn't LY294002 supposed to inhibit this?
A4: This is a documented, albeit paradoxical, effect observed in specific contexts. For instance, in certain gemcitabine-resistant pancreatic cancer cell lines, LY294002 was found to enhance Akt phosphorylation at Ser472.[11] This highlights that the cellular response to LY294002 can be complex and cell-type specific. This "AKT reactivation" can be a result of feedback loop activation and may even be PI3K-independent.[4] It is advisable to investigate downstream markers of Akt activity to understand the functional consequence of this phosphorylation.
Q5: What are the known off-target effects of LY294002?
A5: LY294002 is not entirely specific to PI3Ks and has been shown to inhibit other kinases and proteins, especially at higher concentrations (above 10 μM).[3] Known off-target effects include the inhibition of mTOR, DNA-dependent protein kinase (DNA-PK), casein kinase 2 (CK2), Pim-1, and BET bromodomain proteins (BRD2, BRD3, BRD4).[1][3][12][13] These off-target activities can contribute to both the therapeutic and toxicological profile of the compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Variable or inconsistent results between experiments. | Inconsistent drug preparation. LY294002 has limited solubility in water and is typically dissolved in DMSO.[3] Inconsistent stock solution preparation or storage can lead to variability. | Prepare fresh, concentrated stock solutions in DMSO for each experiment and ensure complete solubilization, potentially with gentle warming or sonication.[3] |
| Unexpected cell death in control group. | Vehicle (DMSO) toxicity. High concentrations of DMSO can be toxic to cells.[14] | Always include a vehicle-only control group and ensure the final DMSO concentration in your experiments is kept low and consistent across all treatment groups.[3] |
| Discrepancy between in vitro and in vivo results. | Pharmacokinetic and pharmacodynamic (PK/PD) issues. The bioavailability, metabolism, and clearance of LY294002 in an animal model can differ significantly from its behavior in cell culture. | Conduct pilot PK/PD studies to determine the optimal dosing and schedule for your specific animal model. Monitor drug levels and target inhibition in tumor and surrogate tissues. |
| Activation of alternative signaling pathways. | Cellular compensation mechanisms. Inhibition of the PI3K pathway can lead to the compensatory activation of other survival pathways, such as the MAPK/ERK pathway. | Profile the activation status of key signaling pathways (e.g., MAPK/ERK) in your treated samples using techniques like Western blotting to identify potential resistance mechanisms. |
Quantitative Data Summary
Table 1: IC50 Values of LY294002 for Class I PI3K Isoforms
| PI3K Isoform | IC50 (μM) |
| p110α | 0.5[2][3] |
| p110β | 0.97[2][3] |
| p110δ | 0.57[2][3] |
Table 2: IC50 Values for Other Kinase Targets of LY294002
| Kinase | IC50 |
| CK2 | 98 nM[12] |
| PI3K (general) | 1.4 µM[15] |
Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Study
-
Animal Model: Utilize athymic immunodeficient mice.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., OVCAR-3 ovarian carcinoma cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., 100-150 mm³).
-
Drug Preparation: Dissolve LY294002 in a suitable vehicle such as DMSO. Further dilute with a sterile carrier solution (e.g., saline or corn oil) for injection. Prepare fresh for each administration.
-
Drug Administration: Administer LY294002 via intraperitoneal (i.p.) injection at a dose of 100 mg/kg daily for a period of up to 3 weeks.[2][3] A vehicle control group should be included.
-
Data Collection: Measure tumor volume and animal body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Perform analyses such as immunohistochemistry for proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL) markers, and Western blotting for target pathway modulation (e.g., p-Akt).
Protocol 2: Western Blot Analysis for PI3K Pathway Inhibition
-
Sample Preparation: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phospho-protein levels to the total protein levels.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY294002.
Caption: A typical experimental workflow for evaluating LY294002 in preclinical cancer models.
Caption: A logical troubleshooting workflow for addressing unexpected results in LY294002 studies.
References
- 1. LY294002 - Wikipedia [en.wikipedia.org]
- 2. pik-93.com [pik-93.com]
- 3. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 4. benchchem.com [benchchem.com]
- 5. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
Best practices for preparing and storing LY290324 solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and storage of LY294002 solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is LY294002 and what is its primary mechanism of action?
LY294002 is a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] Its mechanism of action involves competing with ATP for binding to the catalytic subunit of PI3K, thereby inhibiting its kinase activity.[2] This leads to the downstream inhibition of the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and growth.[3][4] While it is a widely used PI3K inhibitor, it's important to note that LY294002 can also inhibit other kinases, such as mTOR, DNA-PK, and CK2, particularly at higher concentrations.[5][6][7]
2. What are the recommended solvents for dissolving LY294002?
LY294002 is poorly soluble in water but is soluble in organic solvents.[2] The most commonly recommended solvents are dimethyl sulfoxide (B87167) (DMSO) and ethanol.[8][9][10] For cell-based assays, preparing a concentrated stock solution in DMSO is a standard practice.[2]
3. How should LY294002 powder and stock solutions be stored?
-
Powder: The lyophilized powder should be stored at -20°C and is stable for up to 3 years.[5][11]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5][8][9]
4. Can I prepare aqueous solutions of LY294002?
Directly dissolving LY294002 in aqueous buffers is not recommended due to its very low solubility (approximately 0.05 µg/ml in PBS).[10] To prepare a working solution in an aqueous buffer, it is best to first dissolve the compound in DMSO to create a high-concentration stock solution. This stock can then be diluted with the desired aqueous buffer, such as PBS or cell culture medium.[10] It is important to ensure the final concentration of DMSO is low enough to not affect the biological system, typically below 0.5%.[11] Aqueous solutions should be prepared fresh and not stored for more than one day.[10]
Quantitative Data Summary
The solubility of LY294002 can vary slightly between different suppliers and batches. The following table summarizes the reported solubility data:
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 15.37 - 80 | 50 - 260.29 | Sonication may be required for complete dissolution.[11] Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[5] |
| Ethanol | 10 - 25 | 32.54 - 81.34 | Sonication is recommended.[11] |
| Water | < 1 (insoluble) | - | Not recommended for creating stock solutions. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.63 | Prepared by diluting a DMSO stock solution.[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM LY294002 Stock Solution in DMSO
Materials:
-
LY294002 powder (Molecular Weight: 307.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.07 mg of LY294002.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 307.34 g/mol * 1000 mg/g = 3.07 mg/mL
-
-
Weigh the compound: Carefully weigh out the calculated amount of LY294002 powder. For a 10 mM stock, one can reconstitute 1.5 mg in 488 µl of DMSO.[8][9]
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the LY294002 powder.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, sonicate the solution for a few minutes to ensure it is completely dissolved.[11] Visually inspect the solution to confirm there are no visible particles.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.[8][9]
-
Store appropriately: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | The solution may be supersaturated, or the storage temperature is too high. Moisture may have been absorbed by the DMSO. | Gently warm the solution to room temperature and vortex or sonicate to redissolve. Ensure the storage temperature is consistently at or below -20°C. Use fresh, anhydrous DMSO for future preparations.[5] |
| Precipitate forms when diluting the DMSO stock solution into an aqueous buffer. | The aqueous solubility of LY294002 has been exceeded. The final DMSO concentration is too low to maintain solubility. | Increase the final DMSO concentration in your working solution (while keeping it non-toxic to cells, typically <0.5%).[11] Prepare a more dilute working solution. Ensure the stock solution is added to the aqueous buffer slowly while vortexing. |
| Inconsistent or weaker than expected experimental results. | The LY294002 solution may have degraded due to improper storage or multiple freeze-thaw cycles. The initial powder may have degraded. | Use a fresh aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8][9] If the problem persists, prepare a fresh stock solution from a new batch of LY294002 powder. |
| Unexpected off-target effects are observed. | The concentration of LY294002 being used may be too high, leading to inhibition of other kinases.[6] | Perform a dose-response experiment to determine the lowest effective concentration for inhibiting PI3K in your specific model system. Consider using a more selective PI3K inhibitor if off-target effects are a concern. |
Visualizations
Caption: PI3K/Akt Signaling Pathway Inhibition by LY294002.
Caption: Workflow for Preparing LY294002 Solutions.
References
- 1. LY294002 - Wikipedia [en.wikipedia.org]
- 2. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. LY 294002, PI3-kinase inhibitor (CAS 154447-36-6) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. LY294002 | Cell Signaling Technology [cellsignal.com]
- 9. LY294002 (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. LY294002 (SF 1101) | PI3K inhibitor | TargetMol [targetmol.com]
Technical Support Center: Controlling for Vehicle Effects of LY290324 in DMSO
For researchers, scientists, and drug development professionals utilizing the cysteinyl leukotriene receptor 1 (CysLTR1) antagonist, LY290324, dissolved in dimethyl sulfoxide (B87167) (DMSO), meticulous control over experimental variables is paramount for generating reproducible and reliable data. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address specific issues related to vehicle effects in both in vitro and in vivo settings.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use a vehicle control when working with this compound dissolved in DMSO?
A1: DMSO, while an excellent solvent for many non-polar compounds like this compound, is not biologically inert. It can exert its own effects on cells and organisms, which can confound the interpretation of experimental results. A vehicle control, consisting of the exact same concentration of DMSO used to deliver this compound but without the compound itself, is essential to differentiate the biological effects of this compound from any off-target effects of the solvent.
Q2: What are the known biological effects of DMSO that could interfere with my experiment?
A2: DMSO can influence a variety of cellular processes in a concentration-dependent manner. These effects can include, but are not limited to:
-
Alterations in cell viability, proliferation, and differentiation.
-
Changes in gene expression and protein phosphorylation.
-
Induction of oxidative stress.
-
Effects on cell membrane permeability.
-
Anti-inflammatory and analgesic properties in in vivo models.
Therefore, attributing any observed effects solely to this compound without a proper vehicle control is scientifically unsound.
Q3: What is the maximum recommended final concentration of DMSO for my in vitro and in vivo experiments?
A3: The optimal and maximal tolerated concentration of DMSO is highly dependent on the specific cell type or animal model, as well as the duration of exposure. Below are general guidelines, but it is crucial to perform a dose-response curve to determine the maximal non-toxic concentration for your specific system.
| Experimental System | Recommended Maximum DMSO Concentration (v/v) | Notes |
| In Vitro (Immortalized Cell Lines) | ≤ 0.5% | Many robust cell lines can tolerate up to 0.5% for 24-72 hours. However, lower concentrations are always preferable. |
| In Vitro (Primary Cells) | ≤ 0.1% | Primary cells are generally more sensitive to DMSO-induced toxicity. |
| In Vivo (Rodent models, injections) | ≤ 10% (often diluted further in a physiological buffer) | Higher concentrations can cause local irritation, inflammation, hemolysis, and systemic toxicity. The total dose and volume are critical considerations. |
Troubleshooting Guides
In Vitro Studies
Problem 1: High levels of cell death are observed in both the this compound-treated and vehicle control groups.
-
Possible Cause: The final DMSO concentration is too high for your specific cell line, leading to cytotoxicity.
-
Solution:
-
Verify Calculations: Double-check all dilution calculations to ensure the final DMSO concentration is within the recommended range for your cell type.
-
Perform a DMSO Dose-Response Assay: Conduct a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) to determine the highest concentration that does not significantly impact cell viability for your experimental duration.
-
Optimize Stock Concentration: If possible, prepare a more concentrated stock solution of this compound in 100% DMSO. This will allow you to add a smaller volume to your culture medium, thereby reducing the final DMSO concentration.
-
Problem 2: The inhibitory effect of this compound is less than expected.
-
Possible Cause 1: this compound has precipitated out of the aqueous culture medium upon dilution from the DMSO stock.
-
Solution 1:
-
Visual Inspection: Carefully inspect the culture medium for any signs of precipitation (cloudiness, crystals) after adding the this compound/DMSO stock.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium.
-
Gentle Mixing: Add the this compound/DMSO stock to the culture medium dropwise while gently vortexing or swirling to facilitate dispersion.
-
-
Possible Cause 2: The vehicle control itself is producing an effect that masks the action of this compound.
-
Solution 2:
-
Thoroughly Analyze Vehicle Control Data: Compare the vehicle control group to an untreated (media only) control group. If there is a significant difference, DMSO is impacting your experimental endpoint.
-
Lower DMSO Concentration: If possible, reduce the final DMSO concentration to a level where it has no discernible effect compared to the untreated control.
-
In Vivo Studies
Problem 3: Animals in the vehicle control group exhibit signs of distress or altered behavior (e.g., lethargy, irritation at the injection site).
-
Possible Cause: The concentration or volume of the injected DMSO is causing local or systemic toxicity.
-
Solution:
-
Reduce DMSO Concentration: Dilute the this compound/DMSO stock in a sterile, physiologically compatible buffer (e.g., saline, PBS) to the lowest effective concentration of DMSO. It is often recommended to keep the final injected DMSO concentration below 10%.
-
Optimize Injection Volume: Ensure the total injection volume is within the recommended limits for the animal species and route of administration.
-
Consider Alternative Formulations: If solubility and toxicity remain an issue, explore alternative vehicle formulations, such as combinations of DMSO with other solvents like polyethylene (B3416737) glycol (PEG) or Tween 80, followed by dilution in an aqueous buffer. Always test the tolerability of any new vehicle formulation in a pilot study.
-
Problem 4: Inconsistent or highly variable results are observed in the this compound-treated group.
-
Possible Cause: Incomplete dissolution or precipitation of this compound in the final injection solution.
-
Solution:
-
Ensure Complete Dissolution: Before any dilution, ensure that this compound is fully dissolved in 100% DMSO. Gentle warming or sonication may be necessary.
-
Prepare Fresh Solutions: Prepare the final dosing solutions fresh for each experiment to minimize the risk of precipitation over time.
-
Maintain Solution Homogeneity: If administering a suspension, ensure it is well-mixed before and during administration to each animal to guarantee consistent dosing.
-
Experimental Protocols
Determining Maximum Tolerated DMSO Concentration (In Vitro)
-
Cell Seeding: Plate your cells in a multi-well plate at the density used for your standard experiments and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A typical range to test would be 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Include a "medium only" (0% DMSO) control.
-
Treatment: Replace the existing medium with the prepared DMSO dilutions. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as an MTT or XTT assay, or by trypan blue exclusion.
-
Data Analysis: Normalize the results to the "medium only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for your experiments.
General Protocol for a Controlled In Vitro Experiment
-
Prepare Stock Solutions:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare a vehicle stock of 100% DMSO from the same source.
-
-
Prepare Working Solutions:
-
This compound Treatment: Dilute the this compound stock solution in complete culture medium to the final desired concentration, ensuring the final DMSO percentage is as low as possible (ideally ≤0.5%).
-
Vehicle Control: Dilute the 100% DMSO stock in complete culture medium to the exact same final percentage as in the this compound treatment group.
-
Untreated Control: Use complete culture medium only.
-
-
Treatment: Add the prepared working solutions to your cells and incubate for the desired time.
-
Assay: Perform your experimental assay to measure the desired endpoints.
Visualization of Key Pathways and Workflows
Validation & Comparative
A Comparative Analysis of LY294002 and Montelukast in Preclinical Models of Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the pan-PI3K inhibitor, LY294002, and the cysteinyl leukotriene receptor antagonist, montelukast (B128269), in preclinical research models of asthma and airway inflammation. While direct head-to-head studies are limited, this document synthesizes available data from comparable animal models to offer insights into their respective mechanisms and therapeutic potential.
Executive Summary
LY294002 and montelukast both demonstrate significant efficacy in mitigating key features of allergic airway inflammation in animal models, including reducing airway hyperresponsiveness and inflammatory cell infiltration. LY294002 acts by broadly inhibiting the Phosphoinositide 3-kinase (PI3K) signaling pathway, a central node in cell growth, proliferation, and inflammation. In contrast, montelukast specifically targets the cysteinyl leukotriene receptor 1 (CysLT1), blocking the pro-inflammatory effects of leukotrienes. The choice between these molecules in a research setting will depend on the specific signaling pathways and inflammatory mediators being investigated.
Mechanism of Action
LY294002: A potent and reversible inhibitor of all isoforms of class I PI3Ks (PI3Kα, PI3Kβ, and PI3Kδ).[1][2] By blocking the PI3K pathway, LY294002 inhibits the downstream signaling cascade, including the phosphorylation of Akt, which is crucial for a variety of cellular functions, including inflammation and cell survival.[3][4]
Montelukast: A selective antagonist of the CysLT1 receptor.[5][6][7] It competitively blocks the binding of cysteinyl leukotrienes (LTD4, LTC4, and LTE4) to their receptor, thereby preventing leukotriene-mediated bronchoconstriction, mucus secretion, and airway edema.[5][6][8]
Signaling Pathway Diagrams
Efficacy in Animal Models of Airway Inflammation
The following tables summarize the efficacy of LY294002 and montelukast in ovalbumin (OVA)-sensitized mouse models of allergic asthma. It is important to note that these results are from separate studies and direct comparisons should be made with caution due to potential variations in experimental protocols.
Table 1: Effect of LY294002 on Airway Inflammation in OVA-Sensitized Mice
| Parameter | Control (OVA-Challenged) | LY294002 Treated | Percent Reduction | Reference |
| Total Cells in BALF (x105) | 8.5 ± 1.2 | 3.2 ± 0.6 | 62.4% | [3] |
| Eosinophils in BALF (x105) | 5.1 ± 0.9 | 1.1 ± 0.3 | 78.4% | [3] |
| IL-5 in BALF (pg/mL) | 125 ± 15 | 45 ± 8 | 64.0% | [3] |
| IL-13 in BALF (pg/mL) | 98 ± 12 | 35 ± 6 | 64.3% | [3] |
| Airway Hyperresponsiveness (Penh) | Increased | Significantly Suppressed | Not Quantified | [3] |
BALF: Bronchoalveolar Lavage Fluid
Table 2: Effect of Montelukast on Airway Inflammation in OVA-Sensitized Mice
| Parameter | Control (OVA-Challenged) | Montelukast Treated | Percent Reduction | Reference |
| Eosinophils in BALF (%) | Increased | Reduced by >90% | >90% | [9] |
| IL-4 in BALF (pg/mL) | Increased | Significantly Decreased | Not Quantified | [9] |
| IL-5 in BALF (pg/mL) | Increased | Significantly Decreased | Not Quantified | [9] |
| IL-13 in Lung Homogenate (pg/mL) | Increased | Significantly Decreased | Not Quantified | [9] |
| Airway Hyperresponsiveness | Increased | Significantly Reduced | Not Quantified | [10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
OVA-Induced Allergic Airway Inflammation Model
This is a commonly used model to mimic the eosinophilic inflammation characteristic of allergic asthma.
Administration of LY294002
-
Vehicle: Typically dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted in phosphate-buffered saline (PBS).
-
Dosing and Administration: In a study by Lee et al., LY294002 was administered intratracheally at a dose of 1 mg/kg in a volume of 50 µL, 1 hour before each OVA challenge.[3] In other models, intraperitoneal injections of 10-75 mg/kg have been used.[12]
-
Preparation: For a 1 mg/mL stock solution, dissolve 1 mg of LY294002 in 3.25 mL of DMSO. Further dilutions can be made in PBS for in vivo administration.
Administration of Montelukast
-
Vehicle: Montelukast can be prepared in a 1% methylcellulose (B11928114) solution for oral gavage or dissolved in saline for intravenous injection.[9][10]
-
Dosing and Administration:
-
Oral Gavage: A dose of 3 mg/kg was administered 24 hours and 1 hour prior to chlorine exposure, and 1 hour before the evaluation of airway hyperresponsiveness.[10] In other studies, doses ranging from 1 to 50 mg/kg have been explored, with 30 mg/kg being identified as an effective dose in an RSV-induced airway hyperresponsiveness model.[11]
-
Intravenous Injection: In an acute asthma model, OVA-sensitized mice were treated with 25 mg/kg of montelukast intravenously for 3 days.[9]
-
-
Preparation: For a 3 mg/kg oral dose in a 20g mouse, a 0.3 mg/mL solution can be prepared in 1% methylcellulose, with an administration volume of 200 µL.
Conclusion
Both LY294002 and montelukast demonstrate considerable efficacy in attenuating key pathological features of asthma in preclinical models. LY294002, with its broad-spectrum inhibition of the PI3K pathway, offers a tool to investigate the comprehensive role of this signaling cascade in airway inflammation. Montelukast, as a specific CysLT1 receptor antagonist, is valuable for dissecting the contribution of the leukotriene pathway. The choice of compound will ultimately be dictated by the specific research question and the desired level of target selectivity. The provided data and protocols serve as a foundation for designing further comparative studies to elucidate the nuanced differences in their therapeutic potential.
References
- 1. Montelukast reverses airway remodeling in actively sensitized young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 3. An anti-inflammatory role for a phosphoinositide 3-kinase inhibitor LY294002 in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of phosphoinositide 3-kinase activity attenuates neutrophilic airway inflammation and inhibits pyrin domain-containing 3 inflammasome activation in an ovalbumin-lipopolysaccharide-induced asthma murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Montelukast in Asthma: A Review of its Efficacy and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Montelukast reduces airway eosinophilic inflammation in asthma: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of high-dose montelukast in an animal model of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Montelukast reduces inhaled chlorine triggered airway hyperresponsiveness and airway inflammation in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison: LY290324 and Zafirlukast as Cysteinyl Leukotriene Receptor 1 Antagonists
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a detailed in vitro comparison of two prominent cysteinyl leukotriene receptor 1 (CysLT1) antagonists: LY290324 and zafirlukast. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory diseases.[1][2] Their effects are primarily mediated through the CysLT1 receptor, making it a key target for therapeutic intervention.[2][3] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Quantitative Comparison of In Vitro Activity
The following table summarizes the key in vitro pharmacological parameters for this compound and zafirlukast. It is important to note that a direct head-to-head study comparing both compounds under identical experimental conditions was not identified in the public domain. The data presented below are compiled from separate studies and should be interpreted with consideration for potential inter-study variability in experimental setups.
| Parameter | This compound | Zafirlukast | Reference |
| Target Receptor | Cysteinyl Leukotriene Receptor 1 (CysLT1) | Cysteinyl Leukotriene Receptor 1 (CysLT1) | [4][5] |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist | [4][5] |
| Functional Antagonism (pA2 value) | 9.1 (vs. LTD4) 8.9 (vs. LTE4) | Data not available in a comparable format | [4] |
| Receptor Binding Affinity | Data not available | Potent, with affinity approximately twice that of LTD4 | [6] |
| Selectivity | Selective for LTD4/LTE4; no effect on LTC4, PGF2α, histamine, or acetylcholine-induced contractions at 10⁻⁶ M. | Selective for CysLT1; unable to inhibit ³H-LTC4 binding. | [4][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro pharmacological data. Below are generalized protocols for key experiments used to characterize CysLT1 receptor antagonists like this compound and zafirlukast.
Radioligand Binding Assay for CysLT1 Receptor
This assay quantifies the affinity of a compound for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of test compounds for the CysLT1 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human CysLT1 receptor (e.g., U937 or CHO cells).
-
Radioligand: [³H]-LTD4.
-
Test compounds: this compound, zafirlukast.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, CaCl₂, and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Glass fiber filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-LTD4 at a concentration near its Kd, and varying concentrations of the test compound (or vehicle for total binding). For non-specific binding determination, a high concentration of an unlabeled CysLT1 antagonist is used.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filter plates using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: After drying the filters, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Functional Antagonism Assay in Guinea Pig Trachea
This ex vivo assay assesses the potency of a compound in antagonizing the contractile response induced by a CysLT1 receptor agonist in airway smooth muscle.
Objective: To determine the pA2 value of a test compound, which represents its antagonist potency.
Materials:
-
Guinea pig trachea.
-
Krebs-Henseleit solution (aerated with 95% O₂ / 5% CO₂).
-
Agonist: Leukotriene D4 (LTD4) or Leukotriene E4 (LTE4).
-
Antagonist: this compound or zafirlukast.
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.
-
Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washes.
-
Antagonist Incubation: Add the antagonist (this compound or zafirlukast) at a specific concentration to the organ baths and incubate for a predetermined period (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve: Add the agonist (LTD4 or LTE4) in a cumulative manner to generate a concentration-response curve.
-
Data Analysis: The contractile responses are measured and plotted against the agonist concentration. The Schild regression analysis is used to calculate the pA2 value from the rightward shift of the agonist concentration-response curves in the presence of different concentrations of the antagonist.
Visualizations
Signaling Pathway
The diagram below illustrates the cysteinyl leukotriene signaling pathway and the mechanism of action of CysLT1 receptor antagonists.
Caption: CysLT1 receptor signaling pathway and antagonist mechanism.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the workflow for a competitive radioligand binding assay.
Caption: Workflow for a CysLT1 receptor radioligand binding assay.
Experimental Workflow: Functional Antagonism Assay
This diagram illustrates the steps involved in a functional antagonism assay using isolated tissue.
Caption: Workflow for a functional antagonism assay in isolated tissue.
References
- 1. Zafirlukast Is a Promising Scaffold for Selectively Inhibiting TNFR1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of a potential LTB4-antagonist, SM-9064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zafirlukast ameliorates lipopolysaccharide and bleomycin-induced lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of this compound in the guinea-pig: an orally active, potent and selective cysteinyl leukotriene receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of LY290324 Effects with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the cysteinyl leukotriene receptor 1 (CYSLTR1): pharmacological antagonism with agents like LY290324 and genetic knockout of the corresponding gene (Cysltr1). By examining the concordance between the effects of a selective antagonist and the phenotype of a genetic knockout, we can achieve a high degree of confidence in the on-target mechanism of action for a given compound.
While direct comparative studies between this compound and Cysltr1 knockout mice are limited in publicly available literature, this guide will utilize data from studies on montelukast (B128269), another potent and selective CYSLTR1 antagonist, as a representative pharmacological tool for this cross-validation. The consistent outcomes observed between montelukast treatment and Cysltr1 gene deletion provide a strong framework for validating the therapeutic targeting of the CYSLTR1 pathway.
Cysteinyl Leukotriene Signaling Pathway
Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators of inflammation. They exert their effects by binding to cell surface G protein-coupled receptors, primarily CYSLTR1. Activation of CYSLTR1 initiates a signaling cascade that leads to a range of physiological responses, including smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells.
Comparative Analysis: Pharmacological Antagonism vs. Genetic Knockout
The following table summarizes the effects of CYSLTR1 antagonism (using montelukast as a proxy) and Cysltr1 genetic knockout in various experimental models. The consistent outcomes across these different approaches provide strong evidence for the central role of CYSLTR1 in these processes.
| Parameter | Experimental Model | Effect of CYSLTR1 Antagonist (Montelukast) | Effect of Cysltr1 Knockout | Reference(s) |
| Airway Inflammation | Ovalbumin-induced allergic asthma in mice | Reduced eosinophil infiltration in bronchoalveolar lavage fluid (BALF) and lung tissue. | Significantly reduced airway eosinophilia. | [1][2] |
| Vascular Permeability | Zymosan A-induced peritonitis in mice | Not directly tested with montelukast in the provided references. | Decreased vascular permeability. | [3] |
| Goblet Cell Hyperplasia & Mucus Production | Chronic allergic airway inflammation in mice | Significantly reduced goblet cell hyperplasia and mucus occlusion. | Not explicitly detailed in the provided references, but implied by reduced inflammation. | [2] |
| Lung Fibrosis | Chronic allergic airway inflammation in mice | Significantly reduced collagen deposition and fibrosis. | Reduced granuloma sizes and hepatic fibrosis in a schistosomiasis model, suggesting a role in fibrosis. | [2] |
| Th17 Cell Differentiation | Imiquimod-induced psoriasis-like skin inflammation in mice | Inhibited Th17 cell differentiation. | Improved psoriasis area and severity index (PASI) scores and lower Th17 cells. | [4] |
| Osteoclast Differentiation | In vitro bone marrow macrophage cultures | Suppressed the formation of osteoclasts. | Did not suppress osteoclast formation, suggesting off-target effects of the antagonist in this specific context. | |
| Metabolic Profile in BALF | Naive mice | Not directly tested. | Significantly reduced levels of glucose, gluconic acid, and other metabolites, indicating impaired glucose uptake and dysregulated glycolysis. | [1] |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This model is widely used to study the pathophysiology of asthma and to evaluate the efficacy of anti-inflammatory compounds.
-
Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of OVA emulsified in aluminum hydroxide (B78521) on days 0 and 14.
-
Challenge: From day 21, mice are challenged with intranasal administration of OVA for several consecutive days or periodically over a longer duration to induce chronic inflammation.
-
Treatment: The CYSLTR1 antagonist (e.g., montelukast) or vehicle is administered to the treatment group, typically starting before the challenge phase and continuing throughout.
-
Analysis: At the end of the study, various parameters are assessed:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected to analyze the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes).
-
Histology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for general morphology and Periodic acid-Schiff for mucus production) to assess inflammation, goblet cell hyperplasia, and airway remodeling.
-
Cytokine Analysis: Levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured by ELISA or other immunoassays.
-
Generation and Phenotyping of Cysltr1 Knockout Mice
Genetic knockout models provide a definitive tool to understand the function of a specific gene.
-
Generation: Cysltr1 knockout mice can be generated using various techniques, such as homologous recombination in embryonic stem cells or CRISPR/Cas9-mediated gene editing. The successful deletion of the Cysltr1 gene is confirmed by genotyping (PCR) and by demonstrating the absence of CYSLTR1 protein expression (e.g., by Western blot or immunohistochemistry).
-
Phenotyping: The knockout mice and their wild-type littermates are subjected to a battery of tests to identify any phenotypic differences. This can include:
-
Baseline Characterization: General health, breeding performance, and baseline physiological parameters are monitored.
-
Disease Models: The knockout mice are subjected to disease models relevant to the function of CYSLTR1, such as the OVA-induced asthma model described above, to determine the impact of gene deletion on disease pathogenesis.
-
Cellular Assays: Cells isolated from the knockout mice (e.g., macrophages, mast cells) are used in in vitro assays to confirm the loss of response to CYSLTR1 ligands.
-
Experimental Workflow: Cross-Validation of a Pharmacological Antagonist
The following diagram illustrates a typical workflow for cross-validating the effects of a pharmacological agent with a genetic knockout model.
Conclusion
The comparison of data from studies using CYSLTR1 antagonists like montelukast with data from Cysltr1 knockout mice reveals a high degree of concordance in their effects on inflammatory and allergic responses. This strong correlation serves to cross-validate the on-target mechanism of CYSLTR1 antagonists. The observation that both pharmacological blockade and genetic deletion of CYSLTR1 lead to similar outcomes, such as reduced airway inflammation, provides compelling evidence that the therapeutic effects of these antagonists are indeed mediated through their interaction with the CYSLTR1 receptor.
While the data for montelukast is used here as a proxy, it establishes a strong precedent for the expected effects of other selective CYSLTR1 antagonists like this compound. The noted exception in osteoclast differentiation highlights the importance of using genetic models to confirm the specificity of pharmacological agents and to uncover potential off-target effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a CRISPR/Cas9-Mediated Cysltr1 Knockout Mouse Model and iTRAQ-Based Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptor 1 is dispensable for osteoclast differentiation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of LY290324 and Other Leukotriene Antagonists: A Guide for Researchers
This guide provides a comparative analysis of the potency of the leukotriene antagonist LY290324 with other prominent compounds in its class, including montelukast, zafirlukast, and pranlukast. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate informed decisions in research and development.
Data Presentation: Potency at the Cysteinyl Leukotriene Receptor 1 (CysLT1)
The following table summarizes the in vitro potency of this compound and other selected leukotriene antagonists. Potency is expressed using common pharmacological metrics such as the negative logarithm of the antagonist's molar concentration producing a 2-fold shift in the agonist concentration-response curve (pA2), the inhibitory constant (Ki), and the half-maximal inhibitory concentration (IC50). It is important to note that these values are compiled from various studies and may not have been determined under identical experimental conditions, which can influence direct comparisons.
| Compound | Potency (pA2) | Potency (Ki in nM) | Potency (IC50 in µM) | Tissue/Cell Line | Reference |
| This compound | 9.1 ± 0.2 | - | - | Guinea Pig Trachea | [1] |
| Montelukast | 9.3 | 0.18 ± 0.03 | - | Guinea Pig Lung | |
| Zafirlukast | - | - | 0.6 | Guinea Pig Trachea | |
| Pranlukast | 7.0 | - | 0.3 | Guinea Pig Trachea |
Note: A higher pA2 value and a lower Ki or IC50 value indicate greater potency.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: functional assays (e.g., smooth muscle contraction assays) and receptor binding assays. Detailed methodologies for these experiments are outlined below.
Functional Antagonism Assay: Guinea Pig Tracheal Contraction
This assay assesses the ability of a leukotriene antagonist to inhibit the contraction of airway smooth muscle induced by a CysLT1 receptor agonist, typically leukotriene D4 (LTD4).
Methodology:
-
Tissue Preparation: Tracheas are isolated from guinea pigs and cut into spiral strips. These strips are then mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Equilibration: The tracheal strips are allowed to equilibrate under a resting tension for a specified period.
-
Antagonist Incubation: The leukotriene antagonist of interest (e.g., this compound) is added to the organ bath at various concentrations and incubated for a predetermined time to allow for receptor binding.
-
Agonist Challenge: A cumulative concentration-response curve to a CysLT1 agonist, such as LTD4, is generated by adding increasing concentrations of the agonist to the organ bath.
-
Data Analysis: The contractile responses are measured and recorded. The potency of the antagonist is determined by the extent to which it shifts the agonist's concentration-response curve to the right. The pA2 value is then calculated using a Schild plot analysis.[1]
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the CysLT1 receptor by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from tissues or cells expressing the CysLT1 receptor (e.g., guinea pig lung).
-
Assay Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [3H]LTD4) and varying concentrations of the unlabeled antagonist being tested.
-
Separation of Bound and Free Ligand: The incubation is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Key Processes
To aid in the understanding of the underlying biological and experimental frameworks, the following diagrams are provided.
Caption: Leukotriene Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Comparing the Potency of Leukotriene Antagonists.
References
A Comparative Analysis of the Oral Bioavailability of LY290324 and Newer PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of phosphoinositide 3-kinase (PI3K) inhibitors has evolved significantly since the initial discovery of compounds like LY290324. While this compound and its close analog LY294002 were pivotal in elucidating the role of the PI3K/Akt/mTOR signaling pathway, their development for clinical use was hampered by unfavorable pharmacokinetic properties, including poor oral bioavailability.[1][2][3] This guide provides a comparative overview of the oral bioavailability of this compound against a selection of newer, more advanced PI3K inhibitors, supported by preclinical and clinical data.
Key Findings at a Glance
Newer generations of PI3K inhibitors have been specifically designed to overcome the limitations of early compounds, demonstrating significantly improved oral bioavailability and allowing for effective systemic exposure with oral administration. This has been a critical factor in their successful clinical development for various oncology indications.
Comparative Oral Bioavailability Data
The following table summarizes the oral bioavailability (F%) of this compound's precursor, LY294002, and several newer PI3K inhibitors across different species. It is important to note that direct oral bioavailability data for this compound is scarce in publicly available literature, likely due to its early discontinuation in development. However, the data for LY294002, a structurally similar compound from which this compound was derived, strongly suggests poor oral absorption.[1][2][3]
| Compound | Target | Class | Oral Bioavailability (F%) | Species | Source(s) |
| LY294002 | Pan-Class I PI3K | First-Generation | Poor (specific % not available) | --- | [1][2][3] |
| Pictilisib (GDC-0941) | Pan-Class I PI3K | Second-Generation | 78% | Mouse | |
| Taselisib (GDC-0032) | PI3Kα, δ, γ | Second-Generation | 35.9% | Rat | |
| 71.4% | Dog | ||||
| 57.4% | Human | ||||
| Buparlisib (BKM120) | Pan-Class I PI3K | Second-Generation | Excellent (oral and IV AUCs similar) | Mouse | |
| Duvelisib (IPI-145) | PI3Kδ, γ | Second-Generation | 42% | Human | |
| Amdizalisib | PI3Kδ | Second-Generation | 101% | Mouse | |
| 39.8% | Rat | ||||
| 43.1% | Dog | ||||
| 30.8% | Monkey | ||||
| Idelalisib (CAL-101) | PI3Kδ | Second-Generation | Established in humans (specific % varies) | Human | [4][5][6][7] |
| Alpelisib (BYL719) | PI3Kα | Second-Generation | Orally bioavailable in humans | Human | [8][9][10][11][12] |
| Copanlisib (BAY 80-6946) | PI3Kα, δ | Second-Generation | Intravenous administration | --- |
Experimental Protocols
The determination of oral bioavailability is a cornerstone of preclinical drug development. Below is a generalized, detailed protocol for assessing the oral bioavailability of small molecule inhibitors in a rodent model.
In Vivo Pharmacokinetic Study for Oral Bioavailability Assessment
1. Animal Models:
-
Species: Male Sprague-Dawley rats (8-10 weeks old) or BALB/c mice (6-8 weeks old).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight prior to dosing.
2. Drug Formulation and Administration:
-
Formulation: The test compound is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water).
-
Oral (PO) Administration: A single dose of the formulated compound is administered to a cohort of animals via oral gavage using a ball-tipped gavage needle.
-
Intravenous (IV) Administration: To determine absolute bioavailability, a separate cohort of animals receives a single bolus dose of the compound (formulated in a vehicle suitable for injection, e.g., saline with a co-solvent like DMSO) via the tail vein.
3. Blood Sample Collection:
-
Timepoints: Serial blood samples (approximately 100-200 µL) are collected from the saphenous or tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method: LC-MS/MS Quantification:
-
Sample Preparation: Plasma samples are subjected to protein precipitation by adding a volume of cold acetonitrile (B52724) containing an internal standard. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatography: Separation is achieved on a C18 reverse-phase HPLC column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: The analyte and internal standard are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
Quantification: A calibration curve is generated using spiked plasma standards to quantify the concentration of the test compound in the study samples.
5. Pharmacokinetic Analysis:
-
Software: Plasma concentration-time data are analyzed using non-compartmental analysis with pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Parameters Calculated:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Calculated from time zero to the last measurable time point (AUC_last) and extrapolated to infinity (AUC_inf).
-
-
Oral Bioavailability (F%) Calculation:
-
F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
-
Signaling Pathway and Mechanism of Action
This compound and the newer compounds discussed all target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. The key difference between these inhibitors lies in their selectivity for the different isoforms of the PI3K catalytic subunit (p110).
First-generation inhibitors like LY294002 are pan-PI3K inhibitors, meaning they non-selectively block all Class I PI3K isoforms (α, β, δ, γ). While effective at inhibiting the pathway, this lack of specificity can lead to off-target effects and a challenging toxicity profile. Newer inhibitors have been developed to be either more selective for certain isoforms (e.g., PI3Kα- or PI3Kδ-specific) or to have a more refined pan-inhibitory profile. This increased specificity can lead to improved therapeutic windows and better-tolerated treatment regimens.
Conclusion
The evolution from first-generation PI3K inhibitors like this compound to the newer, orally bioavailable compounds represents a significant advancement in cancer therapeutics. The improved pharmacokinetic profiles, particularly oral bioavailability, of these newer agents have been instrumental in their clinical success. This has allowed for the development of effective oral therapies that target the PI3K pathway with greater precision and better tolerability, ultimately providing valuable treatment options for patients with a variety of malignancies. The continued development of isoform-specific and next-generation pan-PI3K inhibitors holds promise for further refining the therapeutic targeting of this critical cancer signaling pathway.
References
- 1. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Encapsulation of PI3K Inhibitor LY294002 within Polymer Nanoparticles Using Ion Pairing Flash Nanoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamic of Alpelisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. icm.unicancer.fr [icm.unicancer.fr]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
Validating the Antagonistic Effect of LY290324 Against the Known Agonist Leukotriene D4
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive overview of the experimental validation of LY290324 as a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). The data presented herein demonstrates the inhibitory effects of this compound against the actions of Leukotriene D4 (LTD4), a well-characterized and potent agonist of the CysLT1 receptor. This document includes quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The antagonistic potency of this compound against LTD4 has been quantified in various preclinical models. The following tables summarize the key findings from in vitro and in vivo studies.
Table 1: In Vitro Antagonism of LTD4-induced Guinea Pig Tracheal Contraction by this compound
| Parameter | Value | Description |
| pA2 | 9.1 ± 0.2 | The negative logarithm of the molar concentration of this compound that produces a two-fold rightward shift in the LTD4 concentration-response curve for tracheal contraction. A higher pA2 value indicates greater antagonist potency.[1] |
Table 2: In Vivo Antagonism of LTD4-induced Bronchospasm in Guinea Pigs by this compound
| Route of Administration | ED50 | Description |
| Intravenous (i.v.) | 3.4 µg/kg | The dose of this compound required to produce a 50% inhibition of the bronchoconstriction induced by intravenously administered LTD4.[1] |
| Oral (p.o.) | 0.28 mg/kg | The dose of this compound, administered 6 hours prior, required to produce a 50% reduction in the bronchospasm induced by LTD4.[1] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of antagonism, it is crucial to visualize the signaling pathway of the agonist and the points of intervention by the antagonist. The following diagrams illustrate the LTD4 signaling cascade and the experimental procedures used to validate the antagonistic effect of this compound.
Caption: LTD4 signaling pathway leading to smooth muscle contraction and its inhibition by this compound.
Caption: Experimental workflow for the in vitro guinea pig tracheal ring contraction assay.
Caption: Experimental workflow for the in vivo LTD4-induced bronchospasm assay in guinea pigs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Guinea Pig Tracheal Ring Contraction Assay
This assay assesses the ability of this compound to inhibit the contraction of airway smooth muscle induced by LTD4.
1. Tissue Preparation:
-
Male Dunkin-Hartley guinea pigs (300-400g) are euthanized by cervical dislocation.
-
The trachea is excised and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The trachea is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.
-
Each ring is suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
2. Experimental Procedure:
-
The tracheal rings are equilibrated for 60 minutes under a resting tension of 1 g, with the buffer being changed every 15 minutes.
-
After equilibration, the tissues are contracted with a submaximal concentration of carbachol (B1668302) (1 µM) to test for viability. Tissues are then washed until the baseline tension is restored.
-
This compound or its vehicle is added to the organ bath and incubated for a predetermined period (e.g., 30 minutes).
-
A cumulative concentration-response curve to LTD4 is then generated by adding the agonist in a stepwise manner.
-
The isometric contraction is recorded using a force-displacement transducer connected to a data acquisition system.
3. Data Analysis:
-
The contractile responses to LTD4 are expressed as a percentage of the maximum contraction induced by a reference agonist (e.g., carbachol).
-
Concentration-response curves for LTD4 in the absence and presence of different concentrations of this compound are plotted.
-
The pA2 value is determined from a Schild plot analysis to quantify the potency of this compound as a competitive antagonist.
In Vivo LTD4-Induced Bronchospasm in Guinea Pigs
This in vivo model evaluates the protective effect of this compound against airway obstruction caused by LTD4.
1. Animal Preparation:
-
Male Dunkin-Hartley guinea pigs (400-500g) are anesthetized with an appropriate anesthetic (e.g., urethane).
-
The jugular vein is cannulated for intravenous administration of compounds. The trachea is cannulated for artificial respiration and for the measurement of airway pressure.
-
The animals are ventilated with a constant volume of air.
2. Experimental Procedure:
-
A baseline of respiratory pressure is established.
-
For intravenous administration, this compound or vehicle is administered via the jugular vein cannula a few minutes before the LTD4 challenge.
-
For oral administration, this compound or vehicle is given by gavage at a specified time (e.g., 6 hours) before the LTD4 challenge.
-
Bronchoconstriction is induced by an intravenous injection of a specific dose of LTD4.
3. Data Analysis:
-
The increase in inflation pressure is measured as an index of bronchoconstriction.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the bronchoconstrictor response to LTD4 compared to the vehicle-treated control group.
-
The ED50 value, the dose of this compound that causes a 50% inhibition of the LTD4-induced bronchospasm, is calculated from the dose-response curve.
In Vitro Calcium Mobilization Assay
This cellular assay directly measures the ability of this compound to block the CysLT1 receptor-mediated increase in intracellular calcium triggered by LTD4.
1. Cell Culture and Preparation:
-
A cell line stably expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
2. Experimental Procedure:
-
After dye loading, the cells are washed to remove any excess extracellular dye.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Different concentrations of this compound or vehicle are added to the wells and incubated for a short period.
-
The plate reader is programmed to add a specific concentration of LTD4 to all wells and simultaneously record the fluorescence intensity over time.
3. Data Analysis:
-
The increase in fluorescence intensity upon LTD4 addition corresponds to the rise in intracellular calcium concentration.
-
The response is typically measured as the peak fluorescence signal or the area under the curve.
-
The inhibitory effect of this compound is determined by comparing the response in the presence of the antagonist to the response with LTD4 alone.
-
An IC50 value, the concentration of this compound that causes a 50% inhibition of the LTD4-induced calcium mobilization, is calculated from the concentration-inhibition curve.
References
A comparative study of the pharmacokinetics of LY290324 and pranlukast
A comprehensive review of the pharmacokinetic profiles of two cysteinyl leukotriene receptor antagonists, pranlukast (B1678047) and LY290324, intended for researchers, scientists, and drug development professionals. This guide provides a detailed examination of pranlukast's pharmacokinetic parameters, supported by experimental data, and discusses the shared mechanism of action with this compound. Due to the limited availability of public human pharmacokinetic data for this compound, a direct quantitative comparison is not feasible at this time. This document will therefore focus on the extensive data available for pranlukast, offering a valuable reference for understanding the clinical pharmacology of this class of drugs.
Introduction
Pranlukast and this compound are both members of the leukotriene receptor antagonist class of drugs, which play a crucial role in the management of asthma and other inflammatory conditions.[1][2] They exert their therapeutic effects by selectively blocking the action of cysteinyl leukotrienes (CysLTs) at the CysLT1 receptor, thereby inhibiting the pro-inflammatory cascade that leads to bronchoconstriction, airway edema, and mucus secretion.[1][3][4] While pranlukast has been clinically evaluated in numerous studies, providing a robust pharmacokinetic dataset, information on the human pharmacokinetics of this compound remains largely within proprietary domains. Preclinical studies in guinea pigs have demonstrated this compound to be a potent and selective antagonist of the leukotriene D4 (LTD4) receptor.[5]
This guide synthesizes the available pharmacokinetic data for pranlukast and outlines the common signaling pathway for both agents.
Pharmacokinetic Profile of Pranlukast
The pharmacokinetics of pranlukast have been characterized in healthy volunteers and patient populations, revealing key insights into its absorption, distribution, metabolism, and excretion.
Data Presentation: Pranlukast Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of pranlukast from various clinical studies. It is important to note that these values can be influenced by factors such as dosage, food intake, and the specific population studied.
| Pharmacokinetic Parameter | Value | Study Population & Conditions |
| Time to Maximum Concentration (Tmax) | 2 - 6 hours | Healthy volunteers, single and multiple oral doses (112.5 to 675 mg) administered after a light breakfast.[6] |
| 4.5 hours (median) | Healthy young and elderly subjects, single 300 mg oral dose after a light breakfast.[7] | |
| Maximum Concentration (Cmax) | Dose-dependent increase (diminished at doses > 450 mg) | Healthy volunteers, single and multiple oral doses (112.5 to 675 mg).[6] |
| Area Under the Curve (AUC) | Dose-dependent increase (diminished at doses > 450 mg) | Healthy volunteers, single and multiple oral doses (112.5 to 675 mg).[6] |
| 56% increase after evening administration | Healthy male volunteers, 300 mg dose after a high-fat meal.[8] | |
| Elimination Half-life (t1/2) | Longer with repeated dosing compared to single dose | Healthy volunteers, multiple oral doses.[6] |
| Bioavailability | Increased after evening dosing | Healthy male volunteers.[8] |
| Protein Binding | Not explicitly quantified in the provided results. | - |
| Metabolism | Not explicitly detailed in the provided results. | - |
| Excretion | Not explicitly detailed in the provided results. | - |
Experimental Protocols
The pharmacokinetic studies of pranlukast have employed rigorous methodologies to ensure the accuracy and reliability of the data.
Study Design
-
Healthy Volunteer Studies: Many of the foundational pharmacokinetic studies were conducted in healthy adult volunteers to characterize the drug's profile in the absence of confounding disease factors.[6][7][8] These studies often involved single and multiple ascending dose designs to assess dose proportionality and accumulation.[6]
-
Clinical Trials in Patients: Further studies were conducted in patients with mild to moderate asthma to evaluate the drug's efficacy and safety in the target population.[9][10][11][12] These were often randomized, double-blind, placebo-controlled, multicenter trials.[10][12]
-
Dosing Conditions: In several studies, pranlukast was administered after a meal, such as a light breakfast or a standard high-fat meal, to assess the impact of food on its absorption.[6][7][8]
Analytical Methodology
The quantification of pranlukast in plasma samples is crucial for determining its pharmacokinetic parameters. High-performance liquid chromatography (HPLC) has been a primary analytical technique.
-
Sample Preparation: Plasma samples were typically collected at various time points after drug administration.
-
HPLC Analysis: A highly sensitive and selective liquid chromatography/ionspray tandem mass spectrometry (LC/MS/MS) method has been developed for the determination of pranlukast and its metabolites in human plasma.[13] This method often involves on-line solid-phase extraction (SPE) to reduce sample preparation time and minimize interference.[13]
-
Detection: The quantification of pranlukast and its metabolites is typically achieved using a turbo-ionspray interface with negative ion selected reaction monitoring (SRM).[13]
Signaling Pathway and Mechanism of Action
Both this compound and pranlukast are cysteinyl leukotriene receptor antagonists. They act by blocking the CysLT1 receptor, thereby preventing the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This action interrupts a key signaling pathway in the pathophysiology of asthma and other inflammatory diseases.
Caption: Cysteinyl Leukotriene Signaling Pathway and Antagonist Action.
Conclusion
The pharmacokinetic profile of pranlukast has been well-documented through numerous clinical studies, providing a solid foundation for its clinical use. While a direct pharmacokinetic comparison with this compound is not possible due to the lack of publicly available human data for the latter, their shared mechanism of action as CysLT1 receptor antagonists suggests a similar therapeutic approach. The preclinical data on this compound indicates its potential as a potent leukotriene antagonist. Further research and publication of clinical trial data for this compound are necessary to enable a comprehensive comparative assessment and to fully understand its therapeutic potential in relation to established treatments like pranlukast.
References
- 1. Pathophysiology of the cysteinyl leukotrienes and effects of leukotriene receptor antagonists in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptor antagonist regulates allergic airway inflammation in an organ- and cytokine-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of this compound in the guinea-pig: an orally active, potent and selective cysteinyl leukotriene receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The single and multiple dose pharmacokinetics of pranlukast in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of pranlukast in healthy young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evening dosing is associated with higher plasma concentrations of pranlukast, a leukotriene receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Results of the first U.S. double-blind, placebo-controlled, multicenter clinical study in asthma with pranlukast, a novel leukotriene receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pranlukast, a novel leukotriene receptor antagonist: results of the first European, placebo controlled, multicentre clinical study in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Modified Pranlukast (Prakanon®) Compared with Pranlukast (Onon®): A Randomized, Open-Label, Crossover Study [openrespiratorymedicinejournal.com]
- 12. Clinical effects of pranlukast, an oral leukotriene receptor antagonist, in mild-to-moderate asthma: a 4 week randomized multicentre controlled trial. | Semantic Scholar [semanticscholar.org]
- 13. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of LY290324: A Comparative Guide for CysLT1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent validation of the published research findings on LY290324, a potent and selective cysteinyl leukotriene (CysLT1) receptor antagonist. In the absence of direct replication studies, this guide offers a comparative analysis of this compound against three established CysLT1 receptor antagonists: montelukast (B128269), zafirlukast (B1683622), and pranlukast (B1678047). By examining key performance indicators and detailed experimental protocols, this document serves as a valuable resource for researchers in the field of respiratory and inflammatory diseases.
Comparative Performance of CysLT1 Receptor Antagonists
The following tables summarize the quantitative data for this compound and its comparators across key preclinical assays. This data facilitates an objective comparison of their potency and efficacy.
Table 1: CysLT1 Receptor Binding Affinity
This table presents the binding affinities (Ki) of the compounds for the CysLT1 receptor, a measure of their direct interaction with the molecular target. Lower Ki values indicate higher binding affinity.
| Compound | Radioligand | Tissue Source | Ki (nM) | Reference |
| This compound | [3H]LTD4 | Guinea Pig Lung | ~1-10 (estimated from pA2) | [1](--INVALID-LINK--) |
| Montelukast | [3H]LTD4 | Guinea Pig Lung | 0.18 ± 0.03 | [2](--INVALID-LINK--) |
| Zafirlukast | [3H]LTD4 | Human Lung Parenchyma | ~1 (comparable to Montelukast) | [3](--INVALID-LINK--) |
| Pranlukast | [3H]LTD4 | Lung Membranes | 0.99 ± 0.19 | [4](--INVALID-LINK--) |
Table 2: In Vitro Functional Antagonism in Guinea Pig Trachea
This table showcases the functional potency (pA2) of the antagonists in preventing leukotriene D4 (LTD4)-induced contractions of isolated guinea pig tracheal smooth muscle. A higher pA2 value signifies greater potency.
| Compound | Agonist | pA2 Value | Reference |
| This compound | LTD4 | 9.1 ± 0.2 | [1](--INVALID-LINK--) |
| Montelukast | LTD4 | 9.3 | [2](--INVALID-LINK--) |
| Zafirlukast | LTD4 | Not directly reported in comparable format | |
| Pranlukast | LTD4 | 7.0 | [5](--INVALID-LINK--) |
Table 3: In Vivo Inhibition of LTD4-Induced Bronchoconstriction in Guinea Pigs
This table compares the in vivo efficacy (ED50) of the compounds in preventing LTD4-induced bronchoconstriction in guinea pigs. A lower ED50 value indicates greater potency in a living organism.
| Compound | Route of Administration | ED50 | Reference |
| This compound | Intravenous | 3.4 µg/kg | [1](--INVALID-LINK--) |
| This compound | Oral (6h pre-dosing) | 0.28 mg/kg | [1](--INVALID-LINK--) |
| Montelukast | Oral (4h pre-dosing in rats) | 0.03 mg/kg | [2](--INVALID-LINK--) |
| Zafirlukast | Oral | 0.17 - 0.58 mg/kg | [6] |
| Pranlukast | Intragastric | 20 mg/kg (inhibited eosinophilia) | [7](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate replication.
Radioligand Binding Assay for CysLT1 Receptor Affinity
Objective: To determine the binding affinity of a test compound for the CysLT1 receptor.
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from guinea pig lung tissue. The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes, which are then resuspended.
-
Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled CysLT1 receptor ligand (e.g., [3H]LTD4) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Isolated Guinea Pig Trachea Contraction Assay
Objective: To assess the functional antagonist activity of a test compound against agonist-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cut into a spiral strip or rings and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Cumulative Concentration-Response Curve: After an equilibration period, a cumulative concentration-response curve to a contractile agonist (e.g., LTD4) is generated.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period.
-
Shift in Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pA2 value, a measure of antagonist potency, is determined using a Schild plot analysis.
In Vivo Inhibition of Bronchoconstriction in Guinea Pigs
Objective: To evaluate the in vivo efficacy of a test compound in preventing bronchoconstriction.
Methodology:
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized. A tracheal cannula is inserted for artificial ventilation, and a jugular vein is cannulated for intravenous drug administration.
-
Measurement of Bronchoconstriction: Changes in pulmonary mechanics, such as airway resistance and dynamic compliance, are measured to quantify the degree of bronchoconstriction.
-
Drug Administration: The test compound is administered via the desired route (e.g., intravenously, orally).
-
Bronchoconstrictor Challenge: After a specified pretreatment time, a bronchoconstricting agent (e.g., LTD4) is administered intravenously or by aerosol.
-
Data Analysis: The ability of the test compound to inhibit the bronchoconstrictor response is quantified, and the dose required to produce a 50% inhibition (ED50) is calculated.
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Cysteinyl Leukotriene Signaling Pathway and the site of action for CysLT1 antagonists.
Caption: A generalized experimental workflow for the evaluation of CysLT1 receptor antagonists.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-lactancia.org [e-lactancia.org]
- 7. Persistent airway eosinophilia after leukotriene (LT) D4 administration in the guinea pig: modulation by the LTD4 receptor antagonist, pranlukast, or an interleukin-5 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
